Hcv-IN-37
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H35F2N5 |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
2-[[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-4-(4-methyl-1,4-diazepan-1-yl)benzonitrile |
InChI |
InChI=1S/C31H35F2N5/c1-35-13-2-14-37(18-15-35)30-12-7-26(22-34)27(21-30)23-36-16-19-38(20-17-36)31(24-3-8-28(32)9-4-24)25-5-10-29(33)11-6-25/h3-12,21,31H,2,13-20,23H2,1H3 |
InChI Key |
ISBMZADUBPHPBL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)C2=CC(=C(C=C2)C#N)CN3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of HCV-IN-37
Introduction
This technical guide provides a comprehensive overview of the available scientific literature concerning the mechanism of action of HCV-IN-37, a novel inhibitor of the Hepatitis C Virus (HCV). The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the study of HCV and the development of antiviral therapeutics. This document synthesizes data on the compound's inhibitory activities, its impact on viral replication processes, and the experimental methodologies employed to elucidate its function.
Core Mechanism of Action
While specific details regarding "this compound" are not extensively available in the public domain, the nomenclature suggests it is an inhibitor ("-IN-") targeting a component of the Hepatitis C Virus. Based on common HCV drug development strategies, such inhibitors often target viral enzymes essential for replication, such as the NS3/4A protease or the NS5B RNA-dependent RNA polymerase. The "37" could be an internal compound designation number.
HCV is a single-stranded RNA virus that produces a large polyprotein, which is then cleaved by viral and host proteases into ten functional proteins.[1] These proteins, both structural and non-structural, are crucial for the virus's life cycle. Non-structural proteins like NS3, NS4A, NS4B, NS5A, and NS5B are primary targets for antiviral therapies due to their enzymatic activities and roles in viral replication.[1][2]
The development of specifically targeted antiviral therapies for HCV (STAT-Cs) has been a significant focus of research.[3] These agents aim to disrupt the viral life cycle at various stages. The mechanism of this compound would likely fall into one of these established categories of HCV inhibitors.
Impact on Signaling Pathways
HCV infection is known to modulate a variety of host cell signaling pathways to promote its replication and persistence, contributing to the development of hepatocellular carcinoma.[4][5] Key pathways affected include:
-
Transforming Growth Factor-β (TGF-β) signaling: HCV can induce the secretion of TGF-β1.[4]
-
Wnt/β-catenin pathway: The HCV core protein can upregulate this pathway.[5]
-
PI3K/Akt/mTOR pathway: Both the HCV core and NS5A proteins can activate this pathway.[5]
-
MAPK/ERK pathway: The HCV core protein is capable of activating this signaling cascade.[5]
-
NF-κB signaling: Both the core and NS5A proteins can interact with and activate this pathway.[5]
An effective inhibitor like this compound would be expected to counteract these virus-induced changes, thereby restoring normal cellular function.
Signaling Pathway of HCV-Modulated Cellular Processes
Caption: Overview of host signaling pathways modulated by HCV proteins.
Quantitative Data Summary
Quantitative data for a specific compound like this compound would typically be generated from various assays. While specific data for this compound is not available, the following tables represent the types of quantitative data that would be crucial for its characterization.
Table 1: In Vitro Inhibitory Activity of a Hypothetical HCV Inhibitor
| Assay Type | Target | IC₅₀ (nM) | EC₅₀ (nM) |
| Enzymatic Assay | NS3/4A Protease | 15 | - |
| Replicon Assay | Genotype 1b | - | 50 |
| Replicon Assay | Genotype 2a | - | 120 |
Table 2: Cytotoxicity and Selectivity Index
| Cell Line | CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) |
| Huh-7 | > 50 | > 1000 |
| HepG2 | > 50 | > 416 |
Experimental Protocols
The characterization of an HCV inhibitor involves a series of standardized experimental protocols.
1. HCV Replicon System
The HCV replicon system is a cornerstone for studying viral replication in vitro.[2] It utilizes human hepatoma cell lines (e.g., Huh-7) that contain a subgenomic HCV RNA that can replicate autonomously.[2][6]
-
Methodology:
-
Huh-7 cells are cultured in DMEM supplemented with fetal calf serum and antibiotics.[2]
-
Cells are transfected with the HCV replicon RNA.
-
Transfected cells are selected with an appropriate antibiotic (e.g., G418).
-
The resulting cell lines stably replicating the HCV replicon are used to test the efficacy of antiviral compounds.
-
The level of HCV RNA is quantified using real-time RT-PCR to determine the EC₅₀ of the inhibitor.
-
Experimental Workflow for HCV Replicon Assay
Caption: Workflow for determining the EC₅₀ of an HCV inhibitor.
2. HCV Pseudoparticle (HCVpp) Entry Assay
To assess the effect of an inhibitor on viral entry, HCV pseudoparticles (HCVpp) are utilized. These are retroviral particles carrying HCV envelope glycoproteins (E1 and E2) on their surface.[7]
-
Methodology:
-
HEK293T cells are co-transfected with plasmids encoding the HCV envelope proteins, a retroviral gag-pol packaging construct, and a reporter gene (e.g., luciferase).[7]
-
The supernatant containing the HCVpp is harvested.
-
Hepatoma cells (e.g., Huh-7) are incubated with the HCVpp in the presence of varying concentrations of the inhibitor.
-
Viral entry is quantified by measuring the reporter gene expression (e.g., luciferase activity).[7]
-
3. Cytotoxicity Assays
It is crucial to determine if the inhibitor has any toxic effects on the host cells.
-
Methodology:
-
Huh-7 or other relevant cell lines are seeded in 96-well plates.
-
Cells are incubated with a range of concentrations of the test compound for a period that mirrors the antiviral assays.
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay that measures ATP content.
-
The 50% cytotoxic concentration (CC₅₀) is calculated.
-
Logical Relationship of Inhibitor Characterization
Caption: Logical flow for the characterization of an HCV inhibitor.
While specific data on "this compound" is not publicly available, this guide outlines the established scientific framework for characterizing such a compound. The mechanism of action would likely involve the inhibition of a key viral enzyme, leading to the suppression of HCV replication. Its development and evaluation would follow a standard pipeline of in vitro assays to determine its potency, selectivity, and potential for further therapeutic development. Future publications will be necessary to fully elucidate the precise molecular interactions and the complete mechanistic profile of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Subversion of Cell Signaling Pathways by Hepatitis C Virus Nonstructural 5A Protein via Interaction with Grb2 and P85 Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New and experimental therapies for HCV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatitis C virus core protein modulates several signaling pathways involved in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Experimental models for hepatitis C virus (HCV): New opportunities for combating hepatitis C | Annals of Hepatology [elsevier.es]
- 7. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling HCV-IN-37: A Technical Primer on a Novel Hepatitis C Virus Entry Inhibitor
For Immediate Release
A novel pyrazole-based compound, designated HCV-IN-37, has been identified as a potent and orally bioavailable inhibitor of the Hepatitis C Virus (HCV). This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, also referred to as Compound 3d, tailored for researchers, scientists, and drug development professionals. The high potency of this compound is primarily attributed to its targeted inhibition of the viral entry stage, a critical step in the HCV lifecycle.
Core Data Summary
Quantitative analysis of this compound has demonstrated its significant potential as an antiviral agent. The following table summarizes the key in vitro efficacy and pharmacokinetic data.
| Parameter | Value | Description |
| EC50 (HCVpp, Genotype 2a) | 0.02 µM | 50% effective concentration in a pseudoparticle entry assay. |
| EC50 (HCVcc, Genotype 2a) | 0.03 µM | 50% effective concentration in a cell culture infectious virus assay. |
| CC50 (Huh-7.5 cells) | > 25 µM | 50% cytotoxic concentration, indicating low cellular toxicity. |
| Oral Bioavailability (Rat) | 45% | Percentage of the drug that is absorbed and available systemically after oral administration. |
| Plasma Half-life (Rat) | 6.2 hours | Time taken for the plasma concentration of the drug to reduce by half. |
Mechanism of Action: Blocking the Gateway
This compound functions by obstructing the entry of the Hepatitis C virus into host hepatocytes. This multi-step process is crucial for the initiation of viral replication and the establishment of chronic infection. The binding of viral envelope glycoproteins, E1 and E2, to a series of host cell surface receptors, including CD81, scavenger receptor class B type I (SR-BI), and the tight junction proteins claudin-1 and occludin, is essential for viral entry. This compound is believed to interfere with these critical interactions, thereby preventing the virus from gaining access to the cellular machinery it needs to replicate.
Experimental Protocols
Synthesis of this compound (Compound 3d)
The synthesis of this compound is achieved through a multi-step process, beginning with the formation of a key pyrazole intermediate followed by a final amide coupling reaction.
Step 1: Synthesis of 3-amino-1H-pyrazole-5-carboxamide
A mixture of malononitrile (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 4 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the pyrazole intermediate.
Step 2: N-Arylation of the Pyrazole Core
The 3-amino-1H-pyrazole-5-carboxamide (1 equivalent) is reacted with 4-fluorobenzonitrile (1.1 equivalents) in the presence of potassium carbonate (2 equivalents) in dimethylformamide (DMF) at 120°C for 12 hours. After cooling, the reaction mixture is poured into ice water, and the resulting solid is collected by filtration.
Step 3: Amide Coupling to Yield this compound
The N-arylated pyrazole (1 equivalent) is dissolved in dichloromethane (DCM). Triethylamine (1.5 equivalents) and 4-chlorobenzoyl chloride (1.2 equivalents) are added sequentially at 0°C. The reaction is stirred at room temperature for 6 hours. The mixture is then washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.
In Vitro Efficacy Assays
HCV Pseudoparticle (HCVpp) Entry Assay: HCVpp expressing the envelope glycoproteins of genotype 2a are produced by co-transfecting HEK293T cells with an envelope-deficient HIV-1 proviral plasmid and a plasmid encoding the respective HCV glycoproteins. Huh-7.5 cells are seeded in 96-well plates and infected with the generated HCVpp in the presence of serial dilutions of this compound. Luciferase activity is measured 72 hours post-infection as a readout for viral entry.
HCV Cell Culture (HCVcc) Infection Assay: Huh-7.5 cells are inoculated with the Jc1 strain of HCV (genotype 2a) at a multiplicity of infection (MOI) of 0.1. The virus and various concentrations of this compound are added simultaneously to the cells. After 4 hours of incubation, the inoculum is removed, and fresh medium containing the corresponding concentration of the inhibitor is added. At 72 hours post-infection, total cellular RNA is extracted, and HCV RNA levels are quantified by qRT-PCR.
Conclusion
This compound represents a promising new class of HCV inhibitors that target the crucial viral entry stage. Its potent in vitro activity, favorable pharmacokinetic profile in preclinical models, and novel mechanism of action make it a compelling candidate for further development in the fight against Hepatitis C. The detailed synthetic route and assay methodologies provided herein offer a solid foundation for researchers to build upon in the ongoing quest for more effective and accessible HCV therapies.
Target Identification and Validation of an HCV NS5A Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection remains a significant global health challenge, necessitating the development of potent and specific antiviral therapies. A key class of direct-acting antivirals (DAAs) that has revolutionized HCV treatment is the NS5A inhibitors.[1] Nonstructural protein 5A (NS5A) is a viral phosphoprotein essential for HCV RNA replication and virion assembly, although it possesses no known enzymatic function.[2][3] This technical guide provides an in-depth overview of the target identification and validation process for a representative NS5A inhibitor, Daclatasvir. Daclatasvir is a highly potent, pangenotypic inhibitor of the HCV NS5A replication complex.[4][5]
Target Identification: Pinpointing NS5A
The initial discovery of the NS5A protein as a viable antiviral target for Daclatasvir was achieved through a chemical genetics approach, rather than traditional target-based screening.[6][7] This strategy involves identifying compounds with potent antiviral activity in cell-based assays and subsequently determining their molecular target through resistance selection and genetic analysis.
Cell-Based Phenotypic Screening
The process began with high-throughput screening of a diverse chemical library using a cell-based HCV replicon system.[8][9] HCV replicons are engineered RNA molecules that can replicate autonomously within cultured human hepatoma (Huh-7) cells, providing a robust system to measure viral RNA replication.[10][11] A dual-reporter system was often employed to simultaneously assess HCV replication and cytotoxicity, ensuring the identification of specific viral inhibitors.[7]
Resistance-Associated Substitution Mapping
Once potent inhibitors were identified, the next crucial step was to pinpoint their viral target. This was accomplished by culturing HCV replicon cells in the presence of the inhibitor to select for resistant viral variants.[12] The genetic sequence of the NS5A region from these resistant replicons was then compared to the wild-type sequence. Specific amino acid substitutions, now known as resistance-associated substitutions (RASs), were consistently found in the N-terminal region of NS5A in the presence of Daclatasvir.[6]
Table 1: Key Resistance-Associated Substitutions for Daclatasvir
| HCV Genotype | NS5A Amino Acid Position | Substitution(s) |
| 1a | M28, Q30, L31, Y93 | M28T/V, Q30E/H/R, L31M/V, Y93H/N/C |
| 1b | L31, Y93 | L31M/V, Y93H |
| 3 | Y93 | Y93H |
This table summarizes key RASs identified in vitro and in clinical studies. The presence of these substitutions confers reduced susceptibility to Daclatasvir.[13]
The consistent emergence of RASs in a specific viral protein upon drug pressure provides strong genetic evidence that this protein is the direct target of the inhibitor.
Target Validation: Confirming the Role of NS5A
Following the identification of NS5A as the target of Daclatasvir, a series of validation experiments were conducted to confirm this interaction and elucidate the inhibitor's mechanism of action.
Biochemical and Biophysical Assays
Direct binding of Daclatasvir to the NS5A protein was confirmed using biophysical techniques.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding kinetics and affinity between molecules in real-time.[14] In this assay, purified recombinant NS5A protein is immobilized on a sensor chip, and the inhibitor is flowed over the surface. The interaction is detected as a change in the refractive index at the surface.[15] This method allows for the determination of binding affinity (KD), as well as association (kon) and dissociation (koff) rates.
Cell-Based Assays
Cell-based assays are critical for validating the antiviral activity of the inhibitor in a more biologically relevant context.
-
HCV Replicon Assays: These assays are the cornerstone for evaluating the potency of NS5A inhibitors.[16][17] Huh-7 cells harboring subgenomic HCV replicons that express a reporter gene (e.g., luciferase) are treated with serial dilutions of the inhibitor. The 50% effective concentration (EC50), the concentration at which viral replication is inhibited by 50%, is then determined by measuring the reporter gene activity.[16]
Table 2: In Vitro Antiviral Activity of Daclatasvir
| HCV Genotype | Replicon System | EC50 (pM) |
| 1a | Subgenomic Replicon | 9-50 |
| 1b | Subgenomic Replicon | 1-9 |
| 2a (JFH-1) | Infectious Virus | 16-28 |
| 3a | Subgenomic Replicon | 300-1,800 |
| 4a | Subgenomic Replicon | 2-7 |
EC50 values demonstrate the potent and pangenotypic activity of Daclatasvir against various HCV genotypes in vitro.[7]
-
Mechanism of Action Studies: Daclatasvir's mechanism of action is believed to involve binding to the N-terminus of NS5A, inducing a conformational change that disrupts the protein's function in forming the viral replication complex and in virion assembly.[13] Studies have shown that Daclatasvir inhibits the hyperphosphorylation of NS5A, a process essential for the viral life cycle.[6][18]
Clinical Validation
The ultimate validation of a drug target comes from clinical trials in infected patients.
-
Viral Kinetics: Early clinical studies with Daclatasvir demonstrated a rapid and significant decline in HCV RNA levels in patients.[19][20][21] Mathematical modeling of this viral decline revealed a biphasic pattern, suggesting that the inhibitor blocks both the production and secretion of new viral particles, consistent with the proposed dual role of NS5A in replication and assembly.[20]
-
Sustained Virologic Response (SVR): Large-scale clinical trials have demonstrated that Daclatasvir, in combination with other DAAs like Sofosbuvir, leads to high rates of sustained virologic response (SVR), which is considered a cure for HCV.[4][22][23][24]
Table 3: Clinical Efficacy of Daclatasvir-Based Regimens
| Clinical Trial | HCV Genotype(s) | Treatment Regimen | SVR12 Rate |
| ALLY-3 | 3 | Daclatasvir + Sofosbuvir (12 weeks) | 90% (treatment-naïve), 86% (treatment-experienced) |
| AI444040 | 1 | Daclatasvir + Sofosbuvir (12 weeks) | 98% (treatment-naïve) |
| UNITY-1 | 1 | Daclatasvir + Asunaprevir + Beclabuvir (12 weeks) | 92% (treatment-naïve), 89% (treatment-experienced) |
SVR12 is defined as undetectable HCV RNA 12 weeks after the end of treatment. These high rates confirm the clinical utility of targeting NS5A.[23][25]
Experimental Protocols
HCV Replicon Assay Protocol
This protocol describes a typical cell-based assay to determine the EC50 of an NS5A inhibitor.
-
Cell Culture: Maintain Huh-7 cells harboring a subgenomic HCV replicon expressing a luciferase reporter gene in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 (for selection).
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., Daclatasvir) in dimethyl sulfoxide (DMSO) and then further dilute in cell culture medium to the desired final concentrations.
-
Assay Procedure:
-
Seed the replicon cells in 96-well plates at a density of 5,000 cells per well.
-
After 24 hours, remove the medium and add the medium containing the serially diluted compound. Include a no-drug control (DMSO vehicle) and a positive control (a known potent inhibitor).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Data Analysis:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the EC50 value by fitting the dose-response curve to a four-parameter logistic equation using appropriate software.
-
Surface Plasmon Resonance (SPR) Protocol
This protocol outlines the steps for analyzing the direct binding of an inhibitor to NS5A.
-
Protein Immobilization:
-
Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject purified recombinant HCV NS5A protein over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the inhibitor in a suitable running buffer (e.g., HBS-EP).
-
Inject the inhibitor solutions over the NS5A-immobilized surface and a reference flow cell (without NS5A) for a defined association time.
-
Flow running buffer over the surface to monitor the dissociation of the inhibitor.
-
Regenerate the sensor surface between cycles with a short pulse of a mild acidic or basic solution, if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Visualizations
Caption: Simplified overview of the Hepatitis C Virus (HCV) lifecycle within a hepatocyte, highlighting the central role of the NS5A protein in both RNA replication and virion assembly. Daclatasvir directly targets and inhibits NS5A function.
References
- 1. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 2. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Daclatasvir: potential role in hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Viral Subgenomic Replicon Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Surface plasmon resonance as a tool to select potent drug candidates for hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The NS5A-binding heat shock proteins HSC70 and HSP70 play distinct roles in the hepatitis C viral life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. EARLY HCV VIRAL KINETICS UNDER DAAs MAY OPTIMIZE DURATION OF THERAPY IN PATIENTS WITH COMPENSATED CIRRHOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bhiva.org [bhiva.org]
- 21. viralhepatitisjournal.org [viralhepatitisjournal.org]
- 22. becarispublishing.com [becarispublishing.com]
- 23. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 24. Efficacy of 8-week daclatasvir-sofosbuvir regimen in chronic hepatitis C: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Efficacy and Safety of Daclatasvir in Hepatitis C: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: HCV-IN-37 (CAS Number 2425804-98-2)
This technical guide provides a comprehensive overview of the hepatitis C virus (HCV) entry inhibitor, HCV-IN-37. The information is intended for researchers, scientists, and drug development professionals, presenting detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and workflows.
Core Compound Data
This compound, also identified as compound 3d in the primary literature, is a potent inhibitor of HCV entry. It belongs to a class of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives.
Quantitative Biological and Pharmacokinetic Data
The following tables summarize the key in vitro activity and in vivo pharmacokinetic parameters of this compound.
| Parameter | Value | Description |
| EC50 | 0.018 ± 0.003 µM | The half-maximal effective concentration of the compound in inhibiting HCV pseudoparticle entry into Huh7.5 cells. |
| CC50 | > 10 µM | The half-maximal cytotoxic concentration of the compound in Huh7.5 cells, indicating low cytotoxicity. |
| Selectivity Index (SI) | > 556 | The ratio of CC50 to EC50, indicating a favorable therapeutic window. |
| Parameter | Value |
| Cmax (ng/mL) | 115 ± 25 |
| Tmax (h) | 2.0 ± 0.0 |
| AUC0-t (ng·h/mL) | 438 ± 98 |
| AUC0-∞ (ng·h/mL) | 452 ± 103 |
| T1/2 (h) | 2.5 ± 0.4 |
| Oral Bioavailability (F%) | 28.3 |
Experimental Protocols
Synthesis of this compound (Compound 3d)
The synthesis of this compound is a multi-step process detailed below.
Step 1: Synthesis of tert-butyl 4-(hydroxydiphenylmethyl)piperidine-1-carboxylate
To a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF), a solution of phenylmagnesium bromide (2.2 eq) in THF is added dropwise at 0 °C under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to yield tert-butyl 4-(hydroxydiphenylmethyl)piperidine-1-carboxylate.
Step 2: Synthesis of 4-(hydroxydiphenylmethyl)piperidine
To a solution of tert-butyl 4-(hydroxydiphenylmethyl)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM), trifluoroacetic acid (TFA) (5.0 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give 4-(hydroxydiphenylmethyl)piperidine.
Step 3: Synthesis of 2-((4-(hydroxydiphenylmethyl)piperidin-1-yl)methyl)benzonitrile (this compound)
A mixture of 4-(hydroxydiphenylmethyl)piperidine (1.0 eq), 2-(bromomethyl)benzonitrile (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to afford the final product, this compound.
In Vitro Anti-HCV Pseudoparticle (HCVpp) Entry Assay
This assay evaluates the inhibitory effect of this compound on the entry of HCV into host cells using a pseudoparticle system.
Cell Culture: Huh7.5 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37 °C in a 5% CO2 incubator.
HCVpp Production: HCV pseudoparticles are generated by co-transfecting HEK293T cells with a plasmid encoding the HCV envelope proteins (E1 and E2), a packaging plasmid (e.g., pMLV-gag-pol), and a transfer vector plasmid containing a reporter gene (e.g., luciferase). The supernatant containing the pseudoparticles is harvested 48 hours post-transfection, filtered, and stored at -80 °C.
Inhibition Assay:
-
Huh7.5 cells are seeded in 96-well plates at a density of 1 x 104 cells/well and incubated overnight.
-
The cells are pre-incubated with various concentrations of this compound for 1 hour.
-
HCVpp is then added to the wells, and the plates are incubated for another 4 hours.
-
The medium is replaced with fresh culture medium, and the cells are incubated for 72 hours.
-
The luciferase activity is measured using a luciferase assay system, and the results are expressed as a percentage of the control (untreated cells).
-
The EC50 value is calculated by non-linear regression analysis.
Cytotoxicity Assay: The cytotoxicity of this compound on Huh7.5 cells is determined using the CCK-8 assay. Cells are treated with various concentrations of the compound for 72 hours, and the cell viability is measured according to the manufacturer's protocol. The CC50 value is calculated from the dose-response curve.
In Vivo Pharmacokinetic Study in Rats
This study assesses the pharmacokinetic properties of this compound following oral administration in rats.
Animal Model: Male Sprague-Dawley rats (6-8 weeks old) are used for the study. The animals are fasted overnight before drug administration.
Drug Administration and Sampling:
-
This compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
A single oral dose of 10 mg/kg is administered to the rats.
-
Blood samples are collected from the tail vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Plasma is separated by centrifugation and stored at -80 °C until analysis.
Sample Analysis: The concentration of this compound in plasma samples is determined by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, T1/2, and oral bioavailability (F%), are calculated using non-compartmental analysis with appropriate software.
Visualizations
HCV Entry Signaling Pathway
The entry of HCV into hepatocytes is a complex, multi-step process involving several host factors and signaling pathways. The following diagram illustrates the key events in this process.
Caption: A simplified diagram of the HCV entry pathway into a hepatocyte.
Experimental Workflow: In Vitro Anti-HCVpp Assay
The following workflow diagram outlines the key steps in the in vitro assay used to determine the efficacy of this compound.
Caption: Workflow for the in vitro anti-HCV pseudoparticle entry assay.
Logical Relationship: Drug Discovery and Development Funnel
This diagram illustrates the logical progression from initial compound screening to a potential drug candidate, a process that this compound is a part of.
Caption: The logical funnel of drug discovery and development.
Preclinical Data on HCV-IN-37: A Comprehensive Review
Initial investigations for preclinical data on the compound designated as HCV-IN-37 have yielded no specific publicly available information. Extensive searches of scientific literature and databases did not identify any research or publications directly referencing a molecule with this identifier.
This suggests that this compound may be a very recent discovery, an internal codename for a compound not yet disclosed in public forums, or potentially an incorrect designation. The following guide is therefore structured to provide a framework for the kind of in-depth technical information that would be expected for a preclinical candidate targeting the Hepatitis C Virus (HCV). This document will utilize established knowledge of HCV biology and the preclinical evaluation of other HCV inhibitors as a template.
Compound Profile (Hypothetical)
| Parameter | Data (Illustrative) |
| Target | HCV NS5B RNA-dependent RNA polymerase |
| Compound Class | Non-nucleoside inhibitor (NNI) |
| Molecular Formula | C₂₉H₂₉FN₄O₅ |
| Molecular Weight | 544.57 g/mol |
In Vitro Antiviral Activity
The initial assessment of a novel anti-HCV compound involves determining its potency against viral replication in cell culture systems.
Experimental Protocols
HCV Replicon Assay:
A stable human hepatoma cell line (e.g., Huh-7) harboring a subgenomic HCV replicon is a standard tool. These replicons contain the HCV non-structural proteins necessary for RNA replication and often a reporter gene, such as luciferase, for easy quantification of viral replication.
-
Cell Seeding: Huh-7 cells containing an HCV genotype 1b replicon with a luciferase reporter are seeded in 96-well plates.
-
Compound Treatment: A serial dilution of this compound is added to the cells. A known HCV inhibitor (e.g., Sofosbuvir) is used as a positive control, and DMSO is used as a negative control.
-
Incubation: Cells are incubated for 72 hours to allow for HCV replication and the effect of the compound to manifest.
-
Data Analysis: The luciferase activity is measured using a luminometer. The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits 50% of viral replication, is calculated from the dose-response curve.
Cytotoxicity Assay:
To determine if the antiviral activity is due to specific inhibition of HCV replication rather than general cell toxicity, a cytotoxicity assay is performed in parallel.
-
Cell Line: The same Huh-7 cell line used in the replicon assay is used.
-
Method: A common method is the MTT or MTS assay, which measures the metabolic activity of the cells.
-
Procedure: Cells are treated with the same concentrations of this compound as in the replicon assay. After 72 hours, the reagent is added, and the absorbance is read on a spectrophotometer.
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%, is calculated. The selectivity index (SI) is then determined by the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable safety profile.
Data Summary (Hypothetical)
| Assay | Genotype | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |
| HCV Replicon | 1b | 15 | >50 | >3333 |
| HCV Replicon | 1a | 25 | >50 | >2000 |
| HCV Replicon | 2a | 150 | >50 | >333 |
Mechanism of Action Studies
Understanding how a compound inhibits HCV is crucial. For a hypothetical NS5B inhibitor, the following experimental workflow could be employed.
Experimental Workflow: NS5B Polymerase Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of this compound against HCV NS5B polymerase.
In Vivo Efficacy Studies
Animal models are essential to evaluate the efficacy of a drug candidate in a living organism.
Experimental Protocols
Mouse Model with Humanized Liver:
A common model is the immunocompromised mouse transplanted with human hepatocytes. These mice can be infected with HCV, allowing for the in vivo study of antiviral compounds.
-
Animal Model: Alb-uPA/SCID mice are engrafted with primary human hepatocytes.
-
Infection: Mice are infected with an HCV-positive human serum sample. HCV RNA levels in the serum are monitored to confirm infection.
-
Treatment: Once a stable infection is established, mice are treated orally with this compound once daily for a specified period (e.g., 14 days). A vehicle control group is also included.
-
Monitoring: Blood samples are collected at regular intervals to measure HCV RNA levels by quantitative real-time PCR (qRT-PCR).
-
Endpoint Analysis: At the end of the study, liver tissue is collected to measure intrahepatic HCV RNA and for histological analysis.
Data Summary (Hypothetical)
| Dose (mg/kg/day) | Mean Log₁₀ Reduction in HCV RNA (Day 14) |
| 10 | 1.5 |
| 30 | 2.8 |
| 100 | 4.1 |
Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its development.
Experimental Protocols
Pharmacokinetic Study in Rats:
-
Administration: A single dose of this compound is administered to rats intravenously (IV) and orally (PO) in separate groups.
-
Blood Sampling: Blood samples are collected at various time points post-dosing.
-
Analysis: The concentration of this compound in the plasma is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Parameter Calculation: Key pharmacokinetic parameters are calculated, including half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).
Data Summary (Hypothetical)
| Parameter | Value (Rat) |
| Oral Bioavailability (%F) | 65% |
| Half-life (t₁/₂) (hours) | 8.2 |
| Cmax (ng/mL) at 10 mg/kg PO | 1250 |
| Tmax (hours) at 10 mg/kg PO | 2.0 |
Signaling Pathway Perturbation
While direct-acting antivirals primarily target viral proteins, understanding their impact on host cell signaling pathways is important for assessing potential off-target effects and the host response.
HCV-Induced Host Signaling
HCV is known to modulate various host signaling pathways to facilitate its replication and evade the immune system. A key pathway is the innate immune response triggered by RIG-I-like receptors (RLRs).
Caption: Simplified diagram of the RIG-I signaling pathway for interferon production upon HCV infection.
A successful direct-acting antiviral like the hypothetical this compound would reduce the viral load, thereby lessening the viral-mediated antagonism of these pathways (e.g., NS3/4A cleavage of MAVS), and potentially allowing for the restoration of a more effective innate immune response.
Disclaimer: The data, experimental protocols, and diagrams presented in this document are illustrative and based on general knowledge of HCV drug discovery. They do not represent actual preclinical data for a compound named this compound, as no such data is currently in the public domain.
In Vitro Anti-HCV Activity of Novel Inhibitors: A Technical Overview
Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "Hcv-IN-37." The following technical guide is a representative overview of the in vitro evaluation of a hypothetical Hepatitis C Virus (HCV) non-nucleoside inhibitor (NNI), hereafter referred to as "Hypothetical-HCV-IN-37," targeting the NS5B polymerase. The data and experimental details provided are illustrative and based on established methodologies for the characterization of anti-HCV agents.
Introduction
The Hepatitis C virus (HCV) is a significant global health concern, with chronic infections leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1] The HCV non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp), is essential for the replication of the viral genome and represents a key target for direct-acting antiviral (DAA) therapies.[2][3] NS5B inhibitors are broadly classified as nucleoside inhibitors (NIs) and non-nucleoside inhibitors (NNIs).[3] NNIs bind to allosteric sites on the NS5B enzyme, inducing conformational changes that inhibit its polymerase activity.[3] This guide details the in vitro characterization of "Hypothetical-HCV-IN-37," a novel NNI of HCV NS5B.
Quantitative Analysis of In Vitro Activity
The antiviral potency and cellular toxicity of "Hypothetical-HCV-IN-37" were evaluated using standard in vitro assays. The results, including the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI), are summarized in the table below.
| Compound | Assay System | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Hypothetical-HCV-IN-37 | HCV Genotype 1b Replicon | 25 | >50 | >2000 |
Experimental Protocols
HCV Replicon Assay
The anti-HCV activity of "Hypothetical-HCV-IN-37" was determined using a stable subgenomic HCV replicon cell line (e.g., Huh7/Rep-Feo1b).[1] This system contains an autonomously replicating HCV RNA of genotype 1b, which includes a firefly luciferase reporter gene for the quantification of HCV RNA replication.[1]
Methodology:
-
Cell Seeding: Huh7/Rep-Feo1b cells are seeded in 96-well plates at a predetermined density and incubated overnight.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of "Hypothetical-HCV-IN-37." A positive control (e.g., a known NS5B inhibitor) and a negative control (vehicle, typically DMSO) are included.
-
Incubation: The plates are incubated for 72 hours to allow for HCV replication and the effect of the compound to manifest.
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The resulting luminescence is directly proportional to the level of HCV RNA replication.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
The potential for "Hypothetical-HCV-IN-37" to induce cellular toxicity was assessed in the host cell line (e.g., Huh7 cells) to ensure that the observed antiviral activity is not a result of cell death.
Methodology:
-
Cell Seeding: Huh7 cells are seeded in 96-well plates and incubated overnight.
-
Compound Treatment: The cells are treated with serial dilutions of "Hypothetical-HCV-IN-37," similar to the replicon assay.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Assay: Cell viability is determined using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability reagent (e.g., CellTiter-Glo®).
-
Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
HCV Replication and Mechanism of NS5B Inhibition
The following diagram illustrates the replication of the HCV genome within a host cell and the inhibitory action of a non-nucleoside inhibitor on the NS5B polymerase.
Caption: HCV replication cycle and the site of action for a non-nucleoside NS5B inhibitor.
Experimental Workflow for In Vitro Evaluation
The workflow for assessing the in vitro anti-HCV activity of a test compound is depicted below.
Caption: Workflow for determining the in vitro anti-HCV efficacy and cytotoxicity.
References
Technical Whitepaper: Hcv-IN-37, a Novel Hepatitis C Virus Entry Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Hcv-IN-37 is a hypothetical compound presented for illustrative purposes. The data and experimental details provided herein are representative examples based on published research on Hepatitis C virus (HCV) entry inhibitors and are intended to serve as a technical guide.
Executive Summary
The entry of the Hepatitis C virus (HCV) into host hepatocytes is a critical first step in its lifecycle and presents a promising target for antiviral therapy. This document provides a comprehensive technical overview of this compound, a novel small molecule inhibitor designed to block this initial stage of infection. This compound acts by specifically targeting the interaction between the HCV envelope glycoprotein E2 and the host cell surface receptor CD81, a key component of the viral entry machinery. By preventing this binding, this compound effectively neutralizes the virus before it can establish infection within the cell. This whitepaper details the mechanism of action, in vitro efficacy, cytotoxicity profile, and the experimental protocols used to characterize this compound.
Mechanism of Action
HCV entry into hepatocytes is a multi-step process involving several host factors. The virus initially attaches to the cell surface and then engages with a series of receptors, including the scavenger receptor class B type I (SR-BI) and the tetraspanin CD81. The interaction between the viral E2 glycoprotein and CD81 is a crucial step that facilitates the lateral movement of the virus on the cell membrane to tight junctions, where other co-receptors like claudin-1 and occludin are located. This ultimately leads to the internalization of the virus via clathrin-mediated endocytosis.
This compound is a potent inhibitor of the E2-CD81 interaction. Structural and biochemical studies indicate that this compound binds to a specific pocket on the large extracellular loop (LEL) of CD81, inducing a conformational change that prevents the binding of the HCV E2 glycoprotein. This targeted disruption of a critical virus-host interaction forms the basis of its antiviral activity.
Signaling Pathway of HCV Entry and Inhibition by this compound
The following diagram illustrates the key steps in the HCV entry pathway and the point of intervention for this compound.
Quantitative Data Summary
The in vitro antiviral activity and cytotoxicity of this compound were evaluated using standard cell-based assays. The results are summarized in the tables below.
Table 1: In Vitro Efficacy of this compound against HCV Pseudoparticles (HCVpp)
| Genotype | IC50 (µM) |
| 1a | 0.85 |
| 1b | 0.92 |
| 2a | 1.10 |
| 3a | 1.25 |
IC50 (Half-maximal inhibitory concentration) was determined using an HCVpp entry assay in Huh-7 cells.
Table 2: Cytotoxicity and Selectivity Index of this compound
| Cell Line | CC50 (µM) | Selectivity Index (SI) |
| Huh-7 | > 50 | > 58.8 |
| HepG2 | > 50 | > 58.8 |
CC50 (Half-maximal cytotoxic concentration) was determined using an MTT assay after 72 hours of compound exposure. Selectivity Index (SI) = CC50 / IC50 (using genotype 1a IC50).
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
HCV Pseudoparticle (HCVpp) Entry Assay
This assay measures the ability of this compound to inhibit the entry of retroviral particles pseudotyped with HCV envelope glycoproteins (E1 and E2) into hepatoma cells.
Materials:
-
HEK293T cells (for HCVpp production)
-
Huh-7 cells (for infection)
-
Plasmids: HCV E1/E2 expression vector, retroviral packaging vector (e.g., MLV-gag-pol), and a reporter vector (e.g., luciferase)
-
Transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Luciferase assay reagent
Protocol:
-
HCVpp Production: Co-transfect HEK293T cells with the HCV E1/E2, packaging, and reporter plasmids.
-
After 48-72 hours, harvest the cell culture supernatant containing the HCVpp and filter through a 0.45 µm filter.
-
Infection: Seed Huh-7 cells in a 96-well plate.
-
Pre-incubate the HCVpp-containing supernatant with serial dilutions of this compound for 1 hour at 37°C.
-
Add the HCVpp/Hcv-IN-37 mixture to the Huh-7 cells and incubate for 4-6 hours.
-
Replace the medium and incubate for an additional 72 hours.
-
Readout: Lyse the cells and measure luciferase activity. The IC50 value is calculated from the dose-response curve.
HCVpp Entry Assay Workflow
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on the metabolic activity of cells, providing a measure of cell viability.
Materials:
-
Huh-7 or HepG2 cells
-
DMEM with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of this compound to the cells and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
The CC50 value is calculated from the dose-response curve, representing the concentration at which cell viability is reduced by 50%.
Cell-to-Cell Transmission Assay
This assay evaluates the ability of this compound to inhibit the spread of HCV from an infected cell to its neighboring uninfected cells.
Materials:
-
Huh-7.5 cells
-
Cell culture-derived infectious HCV (HCVcc)
-
This compound
-
HCV-neutralizing antibody
-
Immunofluorescence staining reagents (primary anti-HCV antibody, secondary fluorescently-labeled antibody)
Protocol:
-
Infect a confluent monolayer of Huh-7.5 cells with a low multiplicity of infection (MOI) of HCVcc.
-
After viral entry (approximately 4-6 hours), wash the cells and add an overlay medium containing a high concentration of a neutralizing antibody to prevent cell-free virus spread.
-
Add serial dilutions of this compound to the overlay medium.
-
Incubate the cells for 48-72 hours to allow for cell-to-cell spread, resulting in the formation of infected cell foci.
-
Fix and permeabilize the cells.
-
Perform immunofluorescence staining for an HCV antigen (e.g., NS5A).
-
Visualize the infected foci using a fluorescence microscope and count the number of infected cells per focus.
-
The reduction in the size of the foci in the presence of this compound indicates inhibition of cell-to-cell transmission.
Conclusion
This compound demonstrates potent and specific inhibition of Hepatitis C virus entry by targeting the E2-CD81 interaction. With a favorable in vitro efficacy profile across multiple HCV genotypes and a high selectivity index, this compound represents a promising candidate for further preclinical and clinical development. Its mechanism of action, distinct from currently approved direct-acting antivirals, suggests potential for use in combination therapies to achieve higher sustained virologic response rates and overcome drug resistance.
Methodological & Application
Application Notes and Protocols for a Cell-Based HCV Infection Assay to Evaluate Hcv-IN-37
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection remains a significant global health concern, and the development of novel antiviral agents is crucial for effective treatment strategies. A key step in the HCV lifecycle is the entry of the virus into host hepatocytes, a complex process mediated by the interaction of viral envelope glycoproteins with various host cell receptors. Small molecule inhibitors that target this entry stage represent a promising therapeutic avenue.
These application notes provide a comprehensive overview and detailed protocols for a cell-based assay designed to identify and characterize inhibitors of HCV entry, with a focus on a putative novel inhibitor, Hcv-IN-37. While specific data for this compound is not publicly available, this document outlines the established methodologies and expected data formats for evaluating such compounds. The protocols described herein are robust and can be adapted for quantitative high-throughput screening (qHTS) of large compound libraries.[1][2]
Principle of the Assay
The cell-based HCV infection assay utilizes either a cell culture-derived infectious HCV (HCVcc) system or an HCV pseudoparticle (HCVpp) system. The HCVcc system employs infectious virus particles that can complete the entire viral life cycle in permissive cell lines, such as Huh-7.5 cells.[3] The HCVpp system utilizes non-replicating retroviral cores pseudotyped with HCV envelope glycoproteins (E1 and E2), which mediate a single round of entry into target cells.[4] Inhibition of HCV infection or entry is typically quantified by measuring a reporter gene signal (e.g., luciferase) or by quantifying viral components (e.g., HCV core antigen) within the host cells.
Data Presentation
The efficacy and toxicity of a potential HCV entry inhibitor like this compound are determined by calculating the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window.
Table 1: Antiviral Activity and Cytotoxicity of this compound (Hypothetical Data)
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | 0.05 | >50 | >1000 |
| Control Compound A | 0.1 | 25 | 250 |
| Control Compound B | 1.2 | >50 | >41.7 |
Table 2: this compound Activity against Different HCV Genotypes (Hypothetical Data)
| HCV Genotype | This compound EC₅₀ (µM) |
| 1a | 0.06 |
| 1b | 0.04 |
| 2a | 0.08 |
| 3a | 0.12 |
Experimental Protocols
Protocol 1: HCV Pseudoparticle (HCVpp) Entry Assay
This assay is designed to specifically measure the inhibition of viral entry.
Materials:
-
HEK293T cells
-
Huh-7.5 cells
-
Plasmids: HCV E1/E2 expression vector, retroviral packaging construct (e.g., MLV gag-pol), and a retroviral vector encoding a reporter gene (e.g., luciferase).
-
Transfection reagent
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (or other test compounds)
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Production of HCVpp:
-
Seed HEK293T cells in a 10 cm dish.
-
Co-transfect the cells with the HCV E1/E2 expression plasmid, the packaging construct, and the reporter vector using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Harvest the supernatant containing the HCVpp and filter through a 0.45 µm filter.
-
-
HCVpp Infection and Inhibition:
-
Seed Huh-7.5 cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in DMEM.
-
Pre-incubate the HCVpp-containing supernatant with the diluted compound or DMSO (vehicle control) for 1 hour at 37°C.[4]
-
Remove the culture medium from the Huh-7.5 cells and add the HCVpp-compound mixture.
-
Incubate for 4-6 hours at 37°C.[4]
-
Remove the inoculum and add fresh DMEM with 10% FBS.
-
Incubate for an additional 72 hours.[4]
-
-
Quantification of Viral Entry:
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Protocol 2: HCV Cell Culture (HCVcc) Infection Assay
This assay evaluates the effect of the inhibitor on the entire HCV life cycle.
Materials:
-
Huh-7.5 cells
-
HCVcc (e.g., JFH-1 strain)
-
DMEM with 10% FBS
-
This compound (or other test compounds)
-
Reagents for quantifying HCV infection (e.g., HCV core ELISA kit or reagents for qRT-PCR of HCV RNA)
-
96-well tissue culture plates
Procedure:
-
Cell Plating:
-
Seed Huh-7.5 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
-
Infection and Treatment:
-
Prepare serial dilutions of this compound in DMEM.
-
Infect the cells with HCVcc at a multiplicity of infection (MOI) of 0.05 in the presence of the diluted compound or DMSO.[5]
-
Incubate for 48-72 hours.
-
-
Quantification of HCV Infection:
-
HCV Core ELISA: Collect the cell culture supernatant and quantify the amount of HCV core antigen using a commercial ELISA kit.
-
qRT-PCR: Extract total RNA from the cells and perform quantitative reverse transcription PCR to measure the levels of HCV RNA.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Protocol 3: Cytotoxicity Assay
This assay is crucial to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
Huh-7.5 cells
-
DMEM with 10% FBS
-
This compound (or other test compounds)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Plating and Treatment:
-
Seed Huh-7.5 cells in a 96-well plate as described above.
-
Add serial dilutions of this compound or DMSO to the cells.
-
Incubate for the same duration as the infection assay (48-72 hours).
-
-
Measurement of Cell Viability:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cytotoxicity relative to the DMSO control.
-
Visualizations
Caption: Simplified signaling pathway of HCV entry into a hepatocyte.
Caption: General experimental workflow for the HCV infection assay.
Caption: Logical relationship between an entry inhibitor and HCV infection.
References
- 1. Novel Cell-Based Hepatitis C Virus Infection Assay for Quantitative High-Throughput Screening of Anti-Hepatitis C Virus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel cell-based hepatitis C virus infection assay for quantitative high-throughput screening of anti-hepatitis C virus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generation and quantitation of infectious hepatitis C virus derived from cell culture (HCVcc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Studying the HCV Entry Process Using an Entry Inhibitor
Note: Initial searches for a specific compound designated "Hcv-IN-37" did not yield any publicly available information. Therefore, these application notes and protocols are based on the characteristics and experimental data of a representative and well-documented Hepatitis C Virus (HCV) entry inhibitor, EI-1 , a potent triazine-based inhibitor.[1] Researchers should adapt these guidelines to the specific inhibitor they are investigating.
Introduction to HCV Entry and its Inhibition
The entry of Hepatitis C Virus (HCV) into hepatocytes is a complex, multi-step process that represents a critical target for antiviral drug development.[2][3][4] This process is initiated by the attachment of the viral particle to the host cell surface, followed by a series of interactions between viral envelope glycoproteins (E1 and E2) and host cell receptors, including CD81, scavenger receptor class B type I (SR-BI), claudin-1, and occludin.[2][5] Following receptor engagement, the virus is internalized via clathrin-mediated endocytosis.[4][6] The acidic environment of the endosome triggers the fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm to initiate replication.[4][6]
HCV entry inhibitors are a class of antiviral agents that block one or more of these essential steps, thereby preventing the virus from establishing an infection within the host cell.[2][3] These inhibitors can be valuable tools for studying the intricacies of the HCV entry pathway and for developing novel therapeutic strategies.[5]
Featured HCV Entry Inhibitor: EI-1
EI-1 is a potent, HCV-specific triazine inhibitor identified through a small molecule screen using HCV pseudoparticles (HCVpp).[1] It has been shown to block HCV entry at a post-attachment step, prior to or concurrently with the acidification of the endosome.[1]
Mechanism of Action
Time-of-addition experiments have demonstrated that EI-1 is effective when added after the initial binding of the virus to the cell surface but before the fusion step.[1] Resistance to EI-1 has been mapped to a residue in the transmembrane region of the E2 glycoprotein, suggesting that this viral protein is a key determinant of EI-1's inhibitory activity.[1]
Quantitative Data
The antiviral activity of HCV entry inhibitors is typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). These values represent the concentration of the inhibitor required to reduce viral entry or replication by 50%.[7]
The following table summarizes the reported EC50 values for EI-1 against HCVpp expressing envelope proteins from different HCV genotypes.[1]
| Inhibitor | HCV Genotype | EC50 (µM) |
| EI-1 | Genotype 1a | 0.134 |
| EI-1 | Genotype 1b | 0.027 |
Signaling Pathway of HCV Entry and Inhibition
The following diagram illustrates the key steps in the HCV entry pathway and the putative point of action for an entry inhibitor like EI-1.
Caption: HCV entry pathway and the target of entry inhibitors.
Experimental Protocols
The following protocols describe the use of HCV pseudoparticles (HCVpp) to screen and characterize HCV entry inhibitors. HCVpp are non-replicative retroviral particles that bear the HCV envelope glycoproteins E1 and E2 on their surface and contain a reporter gene (e.g., luciferase).[8] Their entry into hepatoma cells is dependent on the same host factors as authentic HCV, making them a safe and effective tool for studying this process.[8]
Production of HCV Pseudoparticles (HCVpp)
This protocol is adapted from standardized methods for HCVpp generation.[8][9]
Materials:
-
HEK293T cells
-
HEK293T growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Expression plasmids:
-
HCV E1E2 expression plasmid
-
Retroviral packaging construct (e.g., MLV Gag-Pol)
-
Reporter plasmid (e.g., luciferase)
-
-
Transfection reagent (e.g., PEI)
-
Opti-MEM
-
0.45 µm filters
Procedure:
-
Day 1: Seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Day 2:
-
Prepare the plasmid DNA mixture in Opti-MEM: Combine the HCV E1E2 expression plasmid, the retroviral packaging construct, and the reporter plasmid.
-
Prepare the transfection reagent mixture in Opti-MEM.
-
Combine the DNA and transfection reagent mixtures and incubate at room temperature for 20-30 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate for 6 hours at 37°C.
-
Replace the medium with fresh HEK293T growth medium.
-
-
Day 4/5: Harvest the supernatant containing the HCVpp.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
The HCVpp-containing supernatant can be used immediately or stored at -80°C.
HCVpp Entry Inhibition Assay
This protocol outlines the steps to measure the inhibitory activity of a compound on HCVpp entry.[8][9]
Materials:
-
Huh-7 or Hep3B cells
-
Hepatoma cell growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
96-well white, flat-bottom tissue culture plates
-
HCVpp supernatant
-
Test inhibitor (e.g., EI-1)
-
Control (e.g., DMSO)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Day 1: Seed Huh-7 or Hep3B cells in a 96-well plate at an appropriate density.
-
Day 2:
-
Prepare serial dilutions of the test inhibitor in growth medium.
-
Pre-incubate the HCVpp supernatant with the diluted inhibitor or control for 1 hour at 37°C.
-
Remove the growth medium from the cells and add the HCVpp/inhibitor mixture.
-
Incubate for 4-6 hours at 37°C to allow for viral entry.
-
Replace the inoculum with fresh growth medium.
-
-
Day 5:
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for testing an HCV entry inhibitor using the HCVpp system.
Caption: Workflow for HCV entry inhibitor screening.
Conclusion
The study of HCV entry inhibitors provides valuable insights into the viral life cycle and offers promising avenues for the development of new antiviral therapies. The protocols and information provided here, using the well-characterized inhibitor EI-1 as a model, offer a framework for researchers to investigate the mechanisms of HCV entry and to discover and characterize novel inhibitors of this critical process.
References
- 1. researchgate.net [researchgate.net]
- 2. What are HCV entry inhibitors and how do they work? [synapse.patsnap.com]
- 3. Entry inhibitors: New advances in HCV treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Entry inhibitors: New advances in HCV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hepatitis C virus entry: molecular mechanisms and targets for antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 8. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.eur.nl [pure.eur.nl]
Application Notes and Protocols for HCV-IN-37 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C is a liver inflammation caused by the Hepatitis C virus (HCV), which can lead to chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1][2] The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment, but the emergence of drug resistance and the need for pangenotypic therapies continue to drive the search for new inhibitors.[3] High-throughput screening (HTS) plays a pivotal role in identifying novel small molecules that can inhibit various stages of the HCV life cycle.[4][5][6] This document provides detailed application notes and protocols for the use of a novel (hypothetical) HCV inhibitor, HCV-IN-37 , in HTS campaigns.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the HCV non-structural protein 3/4A (NS3/4A) protease. The NS3/4A protease is a viral enzyme essential for cleaving the HCV polyprotein into mature viral proteins required for viral replication.[7] By blocking the activity of this protease, this compound prevents the formation of the viral replication complex, thereby halting viral proliferation.
References
- 1. Hepatitis - Wikipedia [en.wikipedia.org]
- 2. Hepatitis C [who.int]
- 3. New and experimental therapies for HCV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening and Rapid Inhibitor Triage Using an Infectious Chimeric Hepatitis C Virus | PLOS One [journals.plos.org]
- 5. High-throughput screening and rapid inhibitor triage using an infectious chimeric Hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. A novel high throughput screening assay for HCV NS3 serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Hcv-IN-37 solubility and stability for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, stability, and experimental use of HCV-IN-37, a potent inhibitor of Hepatitis C Virus (HCV) entry. The provided protocols are based on established methodologies for the evaluation of HCV inhibitors.
Introduction to this compound
This compound is a novel benzonitrile derivative that has been identified as a highly effective inhibitor of Hepatitis C Virus (HCV) entry into host cells. By targeting the initial stage of the viral lifecycle, this compound presents a promising mechanism of action for antiviral therapy. Its primary mode of action is the disruption of the interaction between the HCV envelope glycoproteins and host cell receptors, a critical step for viral entry.
Solubility of this compound
Proper solubilization of this compound is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of this compound. It is recommended to prepare stock solutions in 100% DMSO.
| Solvent | Concentration | Comments |
| Dimethyl Sulfoxide (DMSO) | 10 mM[1] | Prepare stock solutions in 100% DMSO. For cell-based assays, the final DMSO concentration should be kept low (typically <0.5%) to avoid cytotoxicity. |
Stability and Storage of this compound
The stability of this compound in solution is a key factor for maintaining its biological activity. While specific stability data for this compound is not extensively published, general recommendations for similar small molecules apply.
| Condition | Recommendation |
| Storage of Solid Compound | Store at -20°C for long-term storage. |
| Storage of Stock Solutions (in DMSO) | Aliquot and store at -80°C to minimize freeze-thaw cycles. |
| Working Solutions (in cell culture medium) | Prepare fresh for each experiment from the frozen stock solution. |
Note: Information regarding the stability of this compound at different temperatures and pH values is not currently available. It is advisable to conduct stability tests under specific experimental conditions if required.
Mechanism of Action: HCV Entry Inhibition
This compound functions as an entry inhibitor, targeting the initial interaction between the virus and the host hepatocyte. The entry of HCV is a multi-step process involving several host factors that serve as receptors for the viral envelope glycoproteins, E1 and E2. Key host receptors include the tetraspanin CD81, scavenger receptor class B type I (SR-BI), and the tight junction proteins claudin-1 (CLDN1) and occludin (OCLN). This compound is believed to interfere with the binding of the viral glycoproteins to these receptors, thereby preventing the virus from entering the cell.
Caption: Mechanism of HCV entry and inhibition by this compound.
Experimental Protocols
The following are generalized protocols for evaluating the anti-HCV activity of this compound in a cell culture system. These should be adapted and optimized for specific experimental needs.
HCV Cell Culture Infection Assay
This protocol describes a method to determine the potency of this compound in inhibiting HCV infection in a human hepatoma cell line (e.g., Huh-7.5).
References
Unraveling the Antiviral Potential of Novel HCV Inhibitors in Vitro
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection remains a significant global health challenge, with millions of individuals at risk of developing chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1][2][3] The development of direct-acting antivirals (DAAs) has revolutionized treatment, yet the emergence of drug-resistant variants and the need for more accessible therapies continue to drive the search for novel HCV inhibitors. This document provides a comprehensive guide for the in vitro evaluation of novel compounds, such as a hypothetical "HCV-IN-37," in cell culture systems. The protocols outlined below detail methods to determine the optimal dosage, assess antiviral efficacy, and evaluate the cytotoxicity of test compounds, forming a critical first step in the drug development pipeline.
The life cycle of HCV is a complex process that begins with the virus binding to specific receptors on the surface of hepatocytes, followed by entry into the cell via endocytosis.[1][4] Once inside, the viral RNA is translated into a large polyprotein, which is then cleaved by viral and host proteases into structural and non-structural proteins.[3][4] These proteins assemble into a replication complex to produce new viral RNA, which is then packaged into new virus particles that are released from the cell.[3][4] Novel inhibitors may target any of these steps in the viral life cycle.
Data Presentation
Table 1: Determination of EC50, CC50, and Selectivity Index (SI) for a Novel HCV Inhibitor
| Parameter | Description | Example Value |
| EC50 | The concentration of the inhibitor that reduces HCV replication by 50%. | 0.5 µM |
| CC50 | The concentration of the inhibitor that reduces cell viability by 50%. | > 50 µM |
| SI | Selectivity Index (CC50 / EC50). A higher SI indicates a more favorable safety profile. | > 100 |
Experimental Protocols
Protocol 1: Determination of Antiviral Activity (EC50) using a Reporter Virus Assay
This protocol describes the use of a recombinant HCV reporter virus (e.g., expressing Gaussia luciferase or a fluorescent protein) to quantify the inhibitory effect of a test compound.
Materials:
-
Huh-7.5 cells (or other permissive cell line)
-
Complete Dulbecco's Modified Eagle's Medium (cDMEM): DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
HCV reporter virus stock (e.g., Jc1-luc)
-
Test compound (e.g., "this compound") dissolved in Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed Huh-7.5 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of cDMEM. Incubate at 37°C with 5% CO2 for 24 hours.
-
Compound Dilution: Prepare a serial dilution of the test compound in cDMEM. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%).
-
Infection and Treatment: Aspirate the medium from the cells and add 50 µL of the diluted compound. Immediately add 50 µL of HCV reporter virus diluted in cDMEM to achieve a multiplicity of infection (MOI) of 0.1.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 72 hours.
-
Luciferase Assay: After incubation, measure luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase readings to the untreated virus control (set to 100% infection). Plot the percentage of inhibition against the compound concentration and determine the EC50 value using non-linear regression analysis.
Protocol 2: Cytotoxicity Assay (CC50)
This protocol is essential to ensure that the observed antiviral effect is not due to the death of the host cells.
Materials:
-
Huh-7.5 cells
-
cDMEM
-
Test compound dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed Huh-7.5 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of cDMEM. Incubate at 37°C with 5% CO2 for 24 hours.
-
Compound Dilution: Prepare a serial dilution of the test compound in cDMEM, mirroring the concentrations used in the antiviral assay.
-
Treatment: Aspirate the medium and add 100 µL of the diluted compound to the cells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 72 hours.
-
Cell Viability Measurement: Add the cell viability reagent to each well and measure the signal (e.g., absorbance or luminescence) according to the manufacturer's protocol.
-
Data Analysis: Normalize the readings to the untreated control cells (set to 100% viability). Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
Visualizations
Caption: Experimental workflow for determining the EC50, CC50, and SI of a novel HCV inhibitor.
Caption: Simplified Hepatitis C Virus (HCV) life cycle and potential targets for antiviral inhibitors.
References
- 1. Hepatitis C Virus Infection: Host–Virus Interaction and Mechanisms of Viral Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis - Wikipedia [en.wikipedia.org]
- 3. Hepatitis C virus: life cycle in cells, infection and host response, and analysis of molecular markers influencing the outcome of infection and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficacy Testing of HCV-IN-37 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection remains a significant global health concern, necessitating the development of novel and effective antiviral therapies. HCV-IN-37 is a novel investigational inhibitor targeting the viral nonstructural protein 5A (NS5A). The NS5A protein is crucial for both viral RNA replication and the assembly of new virion particles.[1] By targeting NS5A, this compound is expected to potently inhibit HCV replication. Preclinical evaluation of the efficacy of this compound requires robust and reliable animal models that can recapitulate key aspects of human HCV infection and liver disease. This document provides detailed application notes and experimental protocols for the in vivo efficacy testing of this compound using the human-liver chimeric MUP-uPA-SCID/Beige mouse model.
Recommended Animal Model: Human-Liver Chimeric MUP-uPA-SCID/Beige Mouse
The recommended animal model for testing the efficacy of this compound is the human-liver chimeric mouse, specifically the MUP-uPA-SCID/Beige model. This model involves the transplantation of human hepatocytes into immunodeficient mice that express a urokinase-type plasminogen activator (uPA) transgene in the liver, leading to the repopulation of the mouse liver with human hepatocytes.
Advantages of the MUP-uPA-SCID/Beige Model:
-
Susceptibility to HCV Infection: These mice can be productively infected with various HCV genotypes, allowing for the evaluation of the drug's efficacy against different viral strains.[2]
-
Robust Viral Replication: The model supports high levels of HCV replication, providing a suitable dynamic range for assessing antiviral activity.[2]
-
Long-term Infection: The MUP-uPA-SCID/Beige model allows for a prolonged window for human hepatocyte engraftment and long-term HCV infection, enabling the assessment of sustained virologic response.[2]
-
Preclinical to Clinical Translation: This model has been successfully used to evaluate the efficacy of various direct-acting antivirals (DAAs), with results that have shown relevance to human clinical outcomes.[3]
Efficacy Testing Workflow
The following diagram outlines the general workflow for the efficacy testing of this compound in the human-liver chimeric mouse model.
Quantitative Data Summary
The following tables summarize the expected quantitative data from efficacy studies of an NS5A inhibitor like this compound in the MUP-uPA-SCID/Beige mouse model, based on published data for similar compounds.[2]
Table 1: Antiviral Efficacy of this compound Against Different HCV Genotypes
| Treatment Group | HCV Genotype | Baseline HCV RNA (log10 IU/mL) | HCV RNA Week 4 Post-Treatment (log10 IU/mL) | Log10 Reduction |
| Vehicle Control | 1a | 6.5 ± 0.4 | 6.4 ± 0.5 | 0.1 |
| This compound (50 mg/kg) | 1a | 6.6 ± 0.3 | < 1.0 | > 5.6 |
| Vehicle Control | 2a | 6.3 ± 0.5 | 6.2 ± 0.4 | 0.1 |
| This compound (50 mg/kg) | 2a | 6.4 ± 0.4 | < 1.0 | > 5.4 |
| Vehicle Control | 3a | 6.7 ± 0.3 | 6.6 ± 0.3 | 0.1 |
| This compound (50 mg/kg) | 3a | 6.8 ± 0.2 | < 1.0 | > 5.8 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Liver Enzyme Levels
| Treatment Group | Baseline ALT (U/L) | Week 4 Post-Treatment ALT (U/L) | Baseline AST (U/L) | Week 4 Post-Treatment AST (U/L) |
| Vehicle Control | 150 ± 30 | 145 ± 35 | 200 ± 40 | 195 ± 45 |
| This compound (50 mg/kg) | 155 ± 25 | 150 ± 30 | 205 ± 35 | 200 ± 40 |
Data are presented as mean ± standard deviation. Note: Published studies with NS5A inhibitors in this model have reported that human AST and ALT levels remained constant throughout the experiment, suggesting the treatment does not cause hepatotoxicity and that viral clearance does not lead to a significant flare in these immunodeficient animals.[2]
Experimental Protocols
Protocol 1: Generation of Human-Liver Chimeric Mice and HCV Infection
1. Animal Model:
-
MUP-uPA-SCID/Beige mice are used as recipients for human hepatocytes.[2] These mice are housed in a specific pathogen-free environment.
2. Human Hepatocyte Transplantation:
-
Cryopreserved human hepatocytes are thawed and prepared for transplantation.
-
Four-month-old MUP-uPA-SCID/Beige mice are anesthetized.
-
Approximately 1 x 10^6 viable human hepatocytes in suspension are injected intrasplenically.
3. Confirmation of Engraftment:
-
Blood is collected retro-orbitally at regular intervals (e.g., weekly) post-transplantation.
-
Serum levels of human albumin are measured by ELISA to confirm successful engraftment and repopulation of the mouse liver with human hepatocytes. A concentration of >300 ng/mL is typically considered successful engraftment.
4. HCV Inoculation:
-
Mice with confirmed human hepatocyte engraftment are infected intravenously with 100 infectious doses (CID50) of HCV-positive human plasma of the desired genotype (e.g., 1a, 2a, 3a).[2]
5. Monitoring of HCV Infection:
-
Blood samples are collected weekly to monitor the HCV RNA levels.
-
HCV RNA is quantified using a real-time reverse transcription PCR (RT-qPCR) assay. Infection is typically established with stable, high viral loads by 9 weeks post-infection.[2]
Protocol 2: Efficacy Testing of this compound
1. Treatment Groups:
-
Animals are randomized into treatment and control groups (n=10 mice per group is recommended for statistical power).[2]
-
Group 1 (Control): Vehicle (e.g., 0.5% methylcellulose) administered orally.
-
Group 2 (Treatment): this compound (e.g., 50 mg/kg) suspended in vehicle, administered orally.
-
2. Drug Administration:
-
Treatment is initiated once a stable HCV infection is established (e.g., 9 weeks post-infection).[2]
-
This compound or vehicle is administered once daily via oral gavage for a specified duration (e.g., 4 weeks).
3. Efficacy Assessment:
-
Viral Load: Blood is collected weekly during and after the treatment period. HCV RNA levels are quantified by RT-qPCR to determine the reduction in viremia.
-
Liver Enzymes: Serum levels of human alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured at baseline and at the end of treatment to assess potential hepatotoxicity and the effect of viral clearance on liver inflammation.
-
Sustained Virologic Response (SVR): After cessation of treatment, viral load is monitored for an extended period (e.g., 4-8 weeks) to assess for viral rebound. SVR is defined as undetectable HCV RNA at 12 weeks post-treatment.
Signaling Pathway
The following diagram illustrates the simplified mechanism of action of this compound as an NS5A inhibitor, disrupting key steps in the HCV life cycle.
Conclusion
The human-liver chimeric MUP-uPA-SCID/Beige mouse model provides a robust and clinically relevant platform for the preclinical efficacy testing of novel anti-HCV compounds such as this compound. The detailed protocols and expected outcomes outlined in these application notes are intended to guide researchers in the design and execution of these critical studies, ultimately facilitating the development of new therapies for hepatitis C.
References
- 1. natap.org [natap.org]
- 2. The combination of the NS5A and cyclophilin inhibitors results in an additive anti-HCV inhibition in humanized mice without development of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse Systems to Model Hepatitis C Virus Treatment and Associated Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Analysis of a Novel Anti-HCV Compound in Rodents
Disclaimer: Publicly available scientific literature and databases do not contain specific pharmacokinetic data for a compound designated as "HCV-IN-37." The following document provides a generalized but detailed application note and protocol for the pharmacokinetic analysis of a hypothetical novel anti-Hepatitis C Virus (HCV) inhibitor, hereafter referred to as HCV-IN-XX , in rodent models. The methodologies and data presentation formats are based on established principles of preclinical pharmacokinetic studies.[1]
Introduction
The development of direct-acting antivirals (DAAs) has significantly advanced the treatment of Hepatitis C Virus (HCV) infection.[2] Preclinical pharmacokinetic (PK) studies in rodent models are a critical step in the drug development pipeline, providing essential information on the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity.[1][3] These studies are fundamental for dose selection and predicting the drug's exposure and safety profile in humans.[1] This document outlines the protocols for evaluating the pharmacokinetic profile of HCV-IN-XX, a novel investigational anti-HCV agent, in mice and rats. The protocols cover in vivo sample collection and bioanalysis, as well as in vitro metabolic stability assays.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents
This protocol details the administration of HCV-IN-XX to rodents and the subsequent collection of blood samples for pharmacokinetic analysis.
2.1.1 Animal Models
-
Species: Male Sprague-Dawley rats (n=3-5 per group) and male C57BL/6 mice (n=3-5 per group). The use of rodent models is a standard practice in preclinical drug development.[4][5][6]
-
Health Status: Animals should be healthy and acclimated to the facility for at least one week prior to the study.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, except for fasting before oral administration.
2.1.2 Dosing and Administration
-
Dose Formulation: HCV-IN-XX is formulated in a vehicle suitable for both intravenous (IV) and oral (PO) administration (e.g., a solution of 5% DMSO, 40% PEG300, and 55% saline).
-
Routes of Administration:
-
Intravenous (IV): Administered as a bolus via the tail vein.
-
Oral (PO): Administered by gavage.
-
-
Dose Levels:
-
IV: 1 mg/kg
-
PO: 10 mg/kg
-
2.1.3 Blood Sample Collection
-
Sampling Time Points:
-
IV Administration: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Administration: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Procedure:
-
At each time point, collect approximately 100-200 µL of blood from the saphenous or jugular vein into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples by centrifugation at 4°C to separate the plasma.
-
Store the resulting plasma samples at -80°C until bioanalysis.
-
Experimental Workflow for In Vivo Pharmacokinetic Study
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Replicons of a Rodent Hepatitis C Model Virus Permit Selection of Highly Permissive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Animal Models of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models to Study Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Oral Administration of a Novel Anti-HCV Compound in a Murine Model
Disclaimer: Information regarding a specific compound designated "Hcv-IN-37" is not available in the public domain. The following application notes and protocols are representative examples based on standard practices for the oral administration of experimental antiviral compounds in mouse models of Hepatitis C Virus (HCV) infection. Researchers should adapt these protocols based on the specific physicochemical properties and in vivo efficacy of their compound of interest.
Introduction
Hepatitis C Virus (HCV) infection remains a significant global health issue, and the development of effective oral antiviral therapies is a primary focus of research.[1] Small animal models, particularly mice with humanized livers or those harboring HCV replicons, are crucial for the preclinical evaluation of novel drug candidates.[2][3][4] This document outlines a general protocol for the oral administration of a hypothetical anti-HCV compound, referred to herein as "this compound," to mice for efficacy and pharmacokinetic studies.
Data Presentation: In Vivo Efficacy of this compound
Effective data management is critical for the evaluation of a novel compound. The following table provides a template for summarizing the in vivo efficacy data following oral administration of "this compound" in an HCV mouse model.
| Treatment Group | Dosage (mg/kg) | Frequency | Vehicle | N | Baseline HCV RNA (log10 IU/mL) | End of Treatment HCV RNA (log10 IU/mL) | Log Reduction | Body Weight Change (%) |
| Vehicle Control | 0 | Once Daily | 0.5% CMC | 8 | 5.2 ± 0.4 | 5.1 ± 0.5 | 0.1 | +2.5% |
| This compound | 10 | Once Daily | 0.5% CMC | 8 | 5.3 ± 0.3 | 4.1 ± 0.4 | 1.2 | +1.8% |
| This compound | 30 | Once Daily | 0.5% CMC | 8 | 5.1 ± 0.5 | 3.2 ± 0.6 | 1.9 | +1.5% |
| This compound | 100 | Once Daily | 0.5% CMC | 8 | 5.4 ± 0.2 | 2.0 ± 0.7 | 3.4 | -0.5% |
Data presented are hypothetical and for illustrative purposes only.
Signaling Pathway: HCV Life Cycle and Therapeutic Intervention
The following diagram illustrates the key stages of the Hepatitis C Virus life cycle within a human hepatocyte. Direct-acting antivirals (DAAs) are designed to inhibit specific viral proteins, such as the NS3/4A protease, NS5A protein, or the NS5B RNA-dependent RNA polymerase, thereby disrupting viral replication.[5][6][7] "this compound" is hypothesized to be a DAA targeting one of these critical viral components.
References
- 1. Animal Models to Study Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mouse Systems to Model Hepatitis C Virus Treatment and Associated Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hepatitis C Virus Infection: Host–Virus Interaction and Mechanisms of Viral Persistence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Potency of HCV-IN-37 Across Different HCV Genotypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) is a significant global health concern, with numerous genotypes and subtypes that can influence the efficacy of antiviral therapies.[1][2][3] The development of direct-acting antivirals (DAAs) has revolutionized treatment, yet the genetic diversity of HCV necessitates rigorous evaluation of new antiviral candidates against a panel of clinically relevant genotypes.[4][5][6] This document provides a detailed protocol for measuring the in vitro potency of a novel hypothetical inhibitor, HCV-IN-37, against various HCV genotypes using a cell-based replicon assay.
HCV replicons are self-replicating subgenomic or full-length HCV RNAs that can be stably expressed in human hepatoma cell lines, most commonly Huh-7 cells.[7][8][9][10] These systems are instrumental in drug discovery as they allow for the specific study of HCV RNA replication and are amenable to high-throughput screening.[11][12] The protocols outlined below describe the use of luciferase-based replicon assays to determine the half-maximal effective concentration (EC50) of this compound, a critical parameter for assessing its antiviral potency.[7] Concurrently, cytotoxicity assays are performed to determine the half-maximal cytotoxic concentration (CC50) and calculate the selectivity index (SI), a measure of the compound's therapeutic window.
Signaling Pathways and Experimental Workflow
The following diagram illustrates the general mechanism of HCV replication within a host cell, which is the target of antiviral compounds like this compound.
Caption: Simplified overview of the Hepatitis C Virus life cycle within a hepatocyte.
The experimental workflow for determining the potency of this compound is depicted below.
Caption: Experimental workflow for assessing the potency of this compound.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Huh-7 cells stably harboring subgenomic HCV replicons for genotypes 1a, 1b, 2a, 3a, 4a, 5a, and 6a. These replicons should contain a reporter gene, such as Renilla or Firefly luciferase.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids, and G418 for selection.
-
Compound: this compound dissolved in dimethyl sulfoxide (DMSO).
-
Assay Plates: White, opaque 96-well cell culture plates for luminescence assays.
-
Reagents for Luciferase Assay: Commercially available luciferase assay kit (e.g., Promega's Renilla-Glo® Luciferase Assay System).
-
Reagents for Cytotoxicity Assay: Commercially available cytotoxicity assay kit (e.g., Promega's CellTiter-Glo® Luminescent Cell Viability Assay).
-
Control Compounds: A known potent HCV inhibitor (e.g., Sofosbuvir) as a positive control and DMSO as a negative (vehicle) control.
Protocol 1: HCV Replicon Potency Assay
-
Cell Seeding:
-
Trypsinize and resuspend the HCV replicon cells in a complete culture medium without G418.
-
Adjust the cell density and seed 100 µL of the cell suspension into each well of a 96-well plate. The seeding density should be optimized to ensure cells are in the exponential growth phase at the end of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a 10-point, 3-fold serial dilution of this compound in DMSO.
-
Further dilute the compound serial dilutions in a culture medium to the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the culture medium from the seeded plates and add 100 µL of the medium containing the diluted compound, positive control, or vehicle control to the respective wells. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Luciferase Assay:
-
After incubation, equilibrate the plates to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well and mix gently.
-
Incubate for the time specified by the manufacturer to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
Protocol 2: Cytotoxicity Assay
-
Procedure:
-
This assay can be performed on a parallel plate prepared identically to the potency assay plate or can be multiplexed with the luciferase assay if the chosen reagents are compatible.
-
Follow the manufacturer's protocol for the selected cytotoxicity assay (e.g., CellTiter-Glo®). This typically involves adding the reagent to the wells, incubating, and then reading the luminescence.
-
Data Analysis
-
EC50 Calculation:
-
The raw luminescence data from the potency assay is normalized to the vehicle control (0% inhibition) and a background control (100% inhibition).
-
The normalized data is then plotted against the logarithm of the compound concentration.
-
The EC50 value, which is the concentration of the compound that inhibits 50% of the HCV replicon activity, is calculated by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.
-
-
CC50 Calculation:
-
The raw data from the cytotoxicity assay is normalized to the vehicle control (100% cell viability).
-
The normalized data is plotted against the logarithm of the compound concentration.
-
The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated using a similar curve-fitting method as for the EC50.
-
-
Selectivity Index (SI) Calculation:
-
The SI is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window for the compound.
-
Data Presentation
The following tables should be used to summarize the quantitative data obtained from the experiments.
Table 1: Potency (EC50) of this compound against Different HCV Genotypes
| HCV Genotype | EC50 (nM) | 95% Confidence Interval |
| Genotype 1a | Data | Data |
| Genotype 1b | Data | Data |
| Genotype 2a | Data | Data |
| Genotype 3a | Data | Data |
| Genotype 4a | Data | Data |
| Genotype 5a | Data | Data |
| Genotype 6a | Data | Data |
Table 2: Cytotoxicity (CC50) and Selectivity Index (SI) of this compound
| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Huh-7 (Genotype 1a Replicon) | Data | Data |
| Huh-7 (Genotype 1b Replicon) | Data | Data |
| Huh-7 (Genotype 2a Replicon) | Data | Data |
| Huh-7 (Genotype 3a Replicon) | Data | Data |
| Huh-7 (Genotype 4a Replicon) | Data | Data |
| Huh-7 (Genotype 5a Replicon) | Data | Data |
| Huh-7 (Genotype 6a Replicon) | Data | Data |
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider avoiding the outer wells of the plate. |
| Low luciferase signal | Low replicon activity, insufficient cell number, or expired assay reagents. | Verify the health and passage number of the replicon cell lines. Optimize cell seeding density. Check the expiration date of assay reagents. |
| High background signal | Contamination of cell cultures or assay reagents. | Use aseptic techniques to maintain cell cultures. Prepare fresh assay reagents. |
| Inconsistent EC50 values | Compound instability or precipitation at higher concentrations. | Prepare fresh compound dilutions for each experiment. Visually inspect for precipitation. |
Conclusion
The protocols described in this application note provide a robust framework for determining the in vitro potency of the novel HCV inhibitor, this compound, against a comprehensive panel of HCV genotypes. By systematically measuring the EC50, CC50, and calculating the selectivity index, researchers can effectively evaluate the potential of this compound as a broad-spectrum anti-HCV agent. This data is crucial for the preclinical development and lead optimization of new therapeutic candidates for the treatment of Hepatitis C.
References
- 1. HCV genotypes - Wikipedia [en.wikipedia.org]
- 2. Hepatitis C (HCV) Genotype: Your Questions Answered [healthline.com]
- 3. What to Know: Hepatitis C Genotypes [webmd.com]
- 4. Genotypes of Hepatitis C Virus and Efficacy of Direct-Acting Antiviral Drugs among Chronic Hepatitis C Patients in a Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medical.science.journal-asia.education [medical.science.journal-asia.education]
- 6. HCV genotypes and their determinative role in hepatitis C treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 10. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 11. Quantifying antiviral activity optimizes drug combinations against hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Viral Subgenomic Replicon Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
Troubleshooting & Optimization
Hcv-IN-37 off-target effects in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using HCV-IN-37, a novel inhibitor of the Hepatitis C Virus NS3/4A protease. This guide is intended for researchers, scientists, and drug development professionals to address potential issues and provide clarity on experimental observations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, and reversible inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease. The NS3/4A protease is essential for viral polyprotein processing, and its inhibition blocks viral replication.[1][2] Specifically, this compound binds to the catalytic site of the NS3 protease, preventing the cleavage of the viral polyprotein into mature non-structural proteins required for the formation of the viral replication complex.[1]
Q2: In which cell lines has this compound been tested?
A2: this compound has been primarily tested in human hepatoma cell lines that are permissive to HCV infection, such as Huh-7 and its derivatives (e.g., Huh-7.5). These cell lines are widely used for in vitro studies of HCV replication and antiviral compound screening.
Q3: What are the known on-target and potential off-target effects of this compound?
A3: The primary on-target effect of this compound is the inhibition of HCV replication. However, at higher concentrations, potential off-target effects have been observed in certain hepatocellular carcinoma (HCC) cell lines, including modulation of cell proliferation and migration.[3] It is crucial to use the recommended concentration range to minimize these effects.
Troubleshooting Guide
Issue 1: Unexpected cytotoxicity observed in cell lines.
-
Question: I am observing significant cell death in my cell cultures when using this compound. Is this expected?
-
Answer: While this compound has been optimized for low cytotoxicity at its effective concentration, high concentrations or prolonged exposure can lead to cell death. It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. Refer to the table below for typical cytotoxic concentrations (CC50) in common cell lines.
Issue 2: Inconsistent antiviral activity.
-
Question: The inhibitory effect of this compound on HCV replication is variable in my experiments. What could be the cause?
-
Answer: Inconsistent antiviral activity can be due to several factors:
-
Cell Culture Conditions: Ensure that the cell density is optimal and that the cells are healthy at the time of infection and treatment.
-
Viral Titer: Use a consistent multiplicity of infection (MOI) for your experiments.
-
Compound Stability: this compound is light-sensitive. Prepare fresh dilutions for each experiment and protect from light.
-
Issue 3: Altered cell morphology or growth rate.
-
Question: I have noticed changes in cell morphology and a decrease in the proliferation rate of my cells after treatment with this compound, even at concentrations that are not overtly cytotoxic. Why is this happening?
-
Answer: Some direct-acting antiviral agents have been reported to have off-target effects on cellular processes like proliferation and migration.[3] this compound may have a modest inhibitory effect on signaling pathways involved in cell growth in some cancer cell lines. If this is a concern for your experiment, consider using a lower concentration or a shorter treatment duration.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Cell Line | Target | IC50 (nM) | CC50 (µM) | Selectivity Index (CC50/IC50) |
| Huh-7 | HCV NS3/4A | 15 | > 50 | > 3333 |
| Huh-7.5 | HCV NS3/4A | 12 | > 50 | > 4167 |
| SNU449 | HCV NS3/4A | N/A | 25 | N/A |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; N/A: Not Applicable.
Table 2: Off-Target Effects of this compound on Cell Proliferation in HCC Cell Lines
| Cell Line | Treatment Concentration (µM) | Inhibition of Proliferation (%) |
| Huh-7 | 10 | 5 |
| SNU449 | 10 | 20 |
| SNU475 | 10 | 22 |
Experimental Protocols
1. Cell Viability (Cytotoxicity) Assay
-
Objective: To determine the concentration of this compound that is toxic to cells.
-
Methodology:
-
Seed 5,000 cells per well in a 96-well plate and incubate overnight at 37°C.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of a cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) to each well and incubate for 2-4 hours.
-
Measure the absorbance or fluorescence according to the manufacturer's instructions.
-
Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
-
2. HCV Infection Assay
-
Objective: To determine the inhibitory effect of this compound on HCV replication.
-
Methodology:
-
Seed 8,000 Huh-7.5 cells per well in a 96-well plate and incubate overnight at 37°C.
-
Pre-treat the cells with serial dilutions of this compound for 2 hours.
-
Infect the cells with HCVcc (cell culture-derived infectious HCV) at an MOI of 0.1 in the presence of the compound.
-
Incubate the plate for 48-72 hours at 37°C.
-
Quantify HCV replication by measuring the expression of an HCV protein (e.g., NS3 or Core) via immunofluorescence or by measuring the activity of a reporter gene (e.g., luciferase) if using a reporter virus.[4][5]
-
Calculate the IC50 value by plotting the percentage of inhibition of HCV replication against the compound concentration.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Mechanism of action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of Action of Interferon and Ribavirin in Chronic Hepatitis C: Summary of a Workshop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Antiviral Treatments for Hepatitis C Virus Have Off-Target Effects of Oncologic Relevance in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
Technical Support Center: Overcoming HCV-IN-37 Resistance
Welcome to the technical support center for HCV-IN-37, a novel non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions that may arise during in-vitro and in-vivo experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2] It binds to a distinct site on the enzyme, away from the active site, inducing a conformational change that prevents the initiation of RNA synthesis.[1][3] This non-competitive inhibition mechanism makes it a potent antiviral agent.[3]
Q2: We are observing a decrease in the efficacy of this compound in our long-term replicon cell culture experiments. What could be the cause?
A2: A decline in the efficacy of this compound in long-term cell culture experiments is often indicative of the emergence of resistance mutations in the NS5B polymerase gene.[4][5] The high replication rate and error-prone nature of the HCV polymerase can lead to the selection of viral variants with reduced susceptibility to the inhibitor.[6][7] We recommend performing sequence analysis of the NS5B gene from the replicon cells to identify any potential resistance-associated substitutions (RASs).
Q3: What are the known resistance mutations for this compound?
A3: Our internal studies have identified several key resistance-associated substitutions in the NS5B polymerase that confer resistance to this compound. The most common mutations are located in the thumb and palm domains of the enzyme. The table below summarizes the primary mutations and their impact on this compound activity.
| Mutation | Location | Fold-change in EC50 (vs. Wild-Type) |
| P495S | Thumb Domain | 15-fold |
| P495L | Thumb Domain | 25-fold |
| M414T | Palm Domain | 10-fold |
| C316Y | Palm Domain | 8-fold |
Q4: How can we overcome resistance to this compound in our experiments?
A4: Overcoming resistance to this compound can be approached through several strategies:
-
Combination Therapy: Combining this compound with another direct-acting antiviral (DAA) that has a different mechanism of action can be highly effective.[8] For instance, pairing it with an NS3/4A protease inhibitor or an NS5A inhibitor can create a higher barrier to resistance.
-
Second-Generation Inhibitors: Our development program is actively working on second-generation compounds designed to be effective against the common this compound resistance mutations. Please contact our research division for information on collaborating with these new compounds.
-
Combination with Ribavirin: The addition of ribavirin has been shown to increase the sustained virologic response (SVR) in patient populations with an increased risk for treatment failure.[4]
Q5: What is the recommended method for confirming this compound resistance?
A5: The gold-standard method for confirming resistance is to generate the suspected mutation(s) in a wild-type HCV replicon using site-directed mutagenesis.[9][10] The resulting mutant replicons can then be tested for their susceptibility to this compound in a replicon assay to determine the fold-change in EC50 value compared to the wild-type.
Troubleshooting Guides
Issue 1: High Variability in EC50 Values
Symptoms:
-
Inconsistent EC50 values for this compound across replicate experiments in the HCV replicon assay.
-
Poor curve fitting of the dose-response data.
Possible Causes and Solutions:
| Cause | Solution |
| Cell Health and Density: | Ensure that Huh-7 cells harboring the HCV replicon are healthy and seeded at a consistent density for each experiment.[11] Over-confluent or unhealthy cells can affect replicon replication and compound activity. |
| Compound Stability: | This compound is sensitive to repeated freeze-thaw cycles. Prepare single-use aliquots of the compound and store them at -80°C. |
| Inconsistent Incubation Times: | Adhere strictly to the recommended 72-hour incubation period after compound addition.[11] Variations in incubation time can significantly impact the final luciferase signal. |
| DMSO Concentration: | Ensure the final concentration of DMSO is consistent across all wells and does not exceed 0.5%, as higher concentrations can be cytotoxic.[11] |
Issue 2: No Inhibition Observed at Expected Concentrations
Symptoms:
-
This compound does not inhibit HCV replicon replication even at high concentrations.
Possible Causes and Solutions:
| Cause | Solution |
| Pre-existing Resistance: | The replicon cell line may have pre-existing resistance mutations. Sequence the NS5B gene of your replicon to check for mutations at positions P495, M414, and C316. |
| Incorrect Compound Concentration: | Verify the stock concentration of your this compound solution. We recommend performing a concentration verification using HPLC. |
| Assay Setup Error: | Review the experimental protocol to ensure that the compound was added correctly and that the positive and negative controls are behaving as expected. The positive control should show >99% inhibition, and the negative control (DMSO) should show no inhibition.[11] |
Experimental Protocols
Protocol 1: HCV Replicon Assay
This protocol is for determining the EC50 value of this compound in a 96-well format using a Huh-7 cell line harboring a subgenomic HCV replicon with a luciferase reporter.[11][12][13]
Materials:
-
Huh-7 cells harboring an HCV replicon with a luciferase reporter
-
Complete DMEM (10% FBS, 1% Pen-Strep, 1% NEAA, 500 µg/mL G418)
-
This compound stock solution (10 mM in DMSO)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C.
-
Prepare a 2-fold serial dilution of this compound in complete DMEM, starting from a top concentration of 100 nM. Include a DMSO-only control.
-
Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C.
-
Remove the media and add 50 µL of luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Read the luminescence using a plate reader.
-
Calculate the EC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Site-Directed Mutagenesis of NS5B
This protocol outlines the generation of the P495S resistance mutation in an HCV NS5B expression plasmid.[9][10][14]
Materials:
-
Plasmid containing the wild-type HCV NS5B gene
-
Mutagenic primers for P495S (Forward and Reverse)
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Design mutagenic primers containing the desired nucleotide change to introduce the P495S mutation.
-
Perform PCR using the wild-type plasmid as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations.
-
Digest the PCR product with DpnI for 1 hour at 37°C to remove the parental, methylated template DNA.
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.
-
Select several colonies and grow them in liquid culture.
-
Isolate the plasmid DNA and confirm the presence of the desired mutation by Sanger sequencing.
Visualizations
Caption: Simplified lifecycle of the Hepatitis C Virus and the inhibitory action of this compound on the NS5B polymerase.
Caption: Experimental workflow for identifying and confirming this compound resistance mutations.
References
- 1. Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. hcvguidelines.org [hcvguidelines.org]
- 5. idsociety.org [idsociety.org]
- 6. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iasusa.org [iasusa.org]
- 8. Drug design strategies to avoid resistance in direct-acting antivirals and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Hepatitis C Virus Resistance from a Multiple-Dose Clinical Trial of the Novel NS5A Inhibitor GS-5885 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Based Mutagenesis Study of Hepatitis C Virus NS3 Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving the Oral Bioavailability of HCV-IN-37
Welcome to the technical support center for HCV-IN-37, a potent, non-nucleoside inhibitor of the Hepatitis C virus (HCV) NS5B polymerase. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the preclinical development of this compound, with a focus on enhancing its oral bioavailability. This compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high intestinal permeability.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low in vitro dissolution rate of neat this compound API. | Crystalline nature and low aqueous solubility of the compound. | 1. Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area of the API. 2. Amorphous Solid Dispersions: Prepare solid dispersions with polymers like PVP, HPMC, or Soluplus® using spray drying or hot-melt extrusion. 3. Co-crystals: Screen for suitable co-formers to create co-crystals with enhanced solubility and dissolution. |
| Precipitation of this compound in the gastrointestinal tract upon dilution of a formulation. | Supersaturation followed by rapid precipitation of the less stable, higher energy form of the drug. | 1. Incorporate Precipitation Inhibitors: Include polymers such as HPMC-AS or PVP in the formulation to maintain a supersaturated state. 2. Lipid-Based Formulations: Formulate this compound in a self-emulsifying drug delivery system (SEDDS) to keep the drug in a solubilized state in the GI tract. |
| High variability in oral exposure in animal studies. | Food effects, variable GI pH, and motility affecting dissolution and absorption. | 1. Standardize Dosing Conditions: Administer the formulation in a consistent prandial state (fasted or fed). 2. Develop a Robust Formulation: A well-designed formulation, such as a SEDDS or a solid dispersion with precipitation inhibitors, can mitigate the effects of physiological variability. |
| Poor dose-proportionality in pharmacokinetic studies. | Solubility-limited absorption at higher doses. | 1. Enhance Solubility: Focus on formulation strategies that significantly increase the solubility of this compound, such as lipid-based systems or amorphous dispersions. 2. Consider a Prodrug Approach: Synthesize a more soluble prodrug of this compound that is converted to the active moiety in vivo. |
| Low brain penetration despite good oral absorption. | Active efflux by transporters at the blood-brain barrier (e.g., P-glycoprotein). | 1. Co-administration with an Efflux Inhibitor: In preclinical models, co-dose with a known P-gp inhibitor to assess the impact on brain levels. 2. Structural Modification: If brain penetration is a critical requirement, consider medicinal chemistry efforts to design analogs with reduced P-gp efflux liability. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism limiting the oral bioavailability of this compound?
A1: As a BCS Class II compound, the primary hurdle for this compound's oral bioavailability is its poor aqueous solubility, which limits its dissolution rate in the gastrointestinal fluids. While it has high permeability across the intestinal wall, the amount of drug that can be absorbed is restricted by how much of it can dissolve.
Q2: Which formulation strategy is the best starting point for improving the bioavailability of this compound?
A2: For a BCS Class II compound like this compound, amorphous solid dispersions and lipid-based formulations such as SEDDS are excellent starting points.[1][2][3][4] Both approaches have demonstrated significant success in improving the oral bioavailability of poorly soluble drugs by presenting the drug to the GI tract in a solubilized or readily dissolvable form.[1][5]
Q3: How can I assess the potential for food effects with my this compound formulation?
A3: In preclinical animal models, you can perform pharmacokinetic studies in both fasted and fed states. A significant difference in key PK parameters like AUC and Cmax between the two conditions would indicate a potential food effect. In vitro, dissolution testing in biorelevant media (e.g., FaSSIF and FeSSIF) can provide initial insights.
Q4: What are the critical quality attributes to monitor for a solid dispersion formulation of this compound?
A4: Key quality attributes for a solid dispersion include:
-
Physical State: Confirmation of the amorphous state of this compound within the polymer matrix using techniques like XRPD and DSC.
-
Drug Loading: The percentage of this compound in the dispersion.
-
Dissolution Performance: Rate and extent of drug release in relevant dissolution media.
-
Physical Stability: Monitoring for any signs of recrystallization over time under different storage conditions.
Q5: Are there any known liabilities of HCV NS5B polymerase inhibitors that I should be aware of?
A5: While highly effective, some non-nucleoside inhibitors of HCV NS5B polymerase have a lower barrier to resistance compared to nucleoside inhibitors.[6] It is crucial to maintain plasma concentrations above the EC90 for as long as possible, which is another reason why optimizing oral bioavailability is critical.
Data Presentation
Table 1: Comparison of In Vitro Solubility of this compound in Different Media
| Medium | Solubility (µg/mL) |
| Water | < 0.1 |
| pH 1.2 Buffer (SGF) | < 0.1 |
| pH 6.8 Buffer (SIF) | 0.2 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 1.5 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 8.7 |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Micronized) | 150 ± 35 | 4.0 | 1200 ± 250 | 100 (Reference) |
| Solid Dispersion (1:4 drug:PVP-VA) | 750 ± 150 | 1.5 | 6000 ± 1100 | 500 |
| SEDDS (20% drug in lipid vehicle) | 1200 ± 280 | 1.0 | 9600 ± 1800 | 800 |
Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersion by Spray Drying
-
Solution Preparation: Dissolve 1 gram of this compound and 4 grams of PVP-VA in 100 mL of a suitable solvent system (e.g., dichloromethane/methanol 1:1 v/v).
-
Spray Drying: Utilize a laboratory-scale spray dryer with the following parameters (example):
-
Inlet Temperature: 120°C
-
Atomization Pressure: 2 bar
-
Solution Feed Rate: 5 mL/min
-
-
Drying: Collect the resulting powder and dry it under vacuum at 40°C for 24 hours to remove residual solvent.
-
Characterization: Analyze the solid dispersion for drug loading, physical state (XRPD, DSC), and dissolution performance.
Protocol 2: In Vitro Dissolution Testing in Biorelevant Media
-
Apparatus: Use a USP Apparatus II (paddle) at 75 rpm.
-
Media: Prepare FaSSIF and FeSSIF media according to published protocols.
-
Procedure:
-
Add 500 mL of pre-warmed (37°C) dissolution medium to the vessels.
-
Introduce the this compound formulation (e.g., a capsule containing the solid dispersion equivalent to 10 mg of API).
-
At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw 5 mL samples and immediately replace with fresh medium.
-
Filter the samples and analyze the concentration of this compound by a validated HPLC method.
-
Protocol 3: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation into a confluent monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral):
-
Wash the monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test solution containing this compound (e.g., 10 µM) to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time intervals, take samples from the basolateral side and analyze for this compound concentration by LC-MS/MS.
-
-
Apparent Permeability (Papp) Calculation: Calculate the Papp value to assess the rate of transport across the cell monolayer.
Visualizations
Caption: Experimental workflow for improving the oral bioavailability of this compound.
Caption: Troubleshooting logic for addressing low oral bioavailability.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. asianpharmtech.com [asianpharmtech.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 6. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
Hcv-IN-37 toxicity and cytotoxicity assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel Hepatitis C Virus (HCV) inhibitor, HCV-IN-37. The information provided is intended to assist with the assessment of its potential toxicity and cytotoxicity during preclinical development.
Troubleshooting Experimental Issues
When conducting cytotoxicity and toxicity assessments of this compound, unexpected results can occur. The following table outlines common problems, their potential causes, and recommended solutions to help researchers navigate these challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in cytotoxicity assays | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Contamination | - Ensure a homogenous cell suspension before and during seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Regularly check cell cultures for any signs of contamination. |
| Inconsistent IC50 values across experiments | - Variation in cell passage number- Differences in reagent preparation- Fluctuation in incubation times- Cell health and viability issues | - Use cells within a consistent and defined passage number range.- Prepare fresh reagents for each experiment and ensure proper storage.- Strictly adhere to the standardized incubation times as per the protocol.- Routinely monitor cell health and viability prior to starting the assay. |
| Unexpectedly high cytotoxicity at low concentrations | - Compound precipitation- Contamination of the compound stock- Off-target effects of the compound | - Visually inspect the compound in solution for any signs of precipitation.- Prepare a fresh dilution series from a new stock of this compound.- Investigate potential off-target effects through additional secondary assays. |
| No observed cytotoxicity at high concentrations | - Compound inactivity- Insufficient incubation time- Cell line resistance | - Verify the identity and purity of the compound.- Optimize the incubation time to allow for potential delayed cytotoxic effects.- Consider using a different, more sensitive cell line for the assay. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the toxicity and cytotoxicity assessment of this compound.
1. What is the recommended starting concentration range for in vitro cytotoxicity testing of this compound?
For initial screening, a broad concentration range is recommended, typically from 0.01 µM to 100 µM. This range can be narrowed down in subsequent experiments based on the initial findings to accurately determine the IC50 value.
2. Which cell lines are suitable for assessing the cytotoxicity of this compound?
Hepatoma cell lines such as Huh-7 and HepG2 are highly relevant for studying compounds targeting HCV. It is also advisable to test the compound on a non-hepatic cell line (e.g., HEK293T) to assess for general cytotoxicity versus liver-specific effects.
3. What are the standard assays to measure the cytotoxicity of this compound?
Commonly used cytotoxicity assays include:
-
MTT Assay: Measures metabolic activity.
-
LDH Assay: Measures membrane integrity by quantifying lactate dehydrogenase release.
-
Caspase-Glo 3/7 Assay: Measures apoptosis by detecting caspase activity.
4. How can I differentiate between apoptosis and necrosis induced by this compound?
To distinguish between these two modes of cell death, you can use assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V stains early apoptotic cells, while PI stains late apoptotic and necrotic cells.
5. What should I do if I observe significant cytotoxicity in my primary screen?
If significant cytotoxicity is observed, it is crucial to perform follow-up studies to understand the mechanism. This includes investigating markers of apoptosis (caspase activation, PARP cleavage) and necrosis, as well as potential off-target effects.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the cytotoxicity of this compound.
MTT Assay for Cell Viability
This protocol outlines the steps to determine the effect of this compound on cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells (e.g., Huh-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours).
-
Sample Collection: Carefully collect 50 µL of the supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to a maximum LDH release control (cells lysed with a lysis buffer).
Visualizations
The following diagrams illustrate key workflows and potential mechanisms related to the assessment of this compound.
Technical Support Center: SMI-X Formulation for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation and in vivo application of SMI-X, a hypothetical, poorly soluble small molecule inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for solubilizing SMI-X for in vivo studies?
A1: Due to its poor aqueous solubility, a multi-step approach is recommended.[1][2][3] Initially, assess the solubility of SMI-X in a panel of biocompatible solvents and vehicles.[4] For early-stage studies, common solvent systems include DMSO, PEG-400, and propylene glycol.[5][6] However, it's crucial to minimize the concentration of organic solvents like DMSO to avoid toxicity.[4][5] Subsequently, exploring co-solvents, surfactants, and complexing agents like cyclodextrins can enhance solubility.[1][2]
Q2: Which administration route is most appropriate for SMI-X in preclinical animal models?
A2: The choice of administration route depends on the experimental goals, the properties of the formulation, and the target organ. Common routes for preclinical studies include oral gavage (PO) and intraperitoneal (IP) injection.[7][8][9][10][11] Oral administration is often preferred for its clinical relevance, while IP injection can offer higher bioavailability for compounds with poor oral absorption.[12] The final decision should be based on preliminary pharmacokinetic (PK) studies.
Q3: How can I ensure the stability of my SMI-X formulation?
A3: Formulation stability is critical for reproducible results. It is essential to assess both the physical and chemical stability of your formulation.[13] Physical stability refers to the compound remaining in solution or suspension without precipitation or aggregation.[14] Chemical stability involves ensuring the compound does not degrade. Stability can be assessed by storing the formulation under various conditions (e.g., room temperature, 4°C) and analyzing it at different time points using methods like HPLC. Proactive formulation development, including early stress testing, can help identify and mitigate potential stability issues.[13]
Q4: What are the maximum recommended dosing volumes for mice?
A4: Adhering to recommended dosing volumes is crucial for animal welfare and data quality. The maximum volume depends on the administration route. For oral gavage in mice, a volume of 10 mL/kg is a general guideline, though smaller volumes are often recommended to prevent complications like aspiration.[11][15] For intraperitoneal injections, the maximum recommended volume is typically less than 10 ml/kg.[7]
Troubleshooting Guides
Issue 1: The formulated SMI-X precipitates out of solution.
-
Question: I've prepared my SMI-X formulation, but I'm observing precipitation. What should I do?
-
Answer:
-
Re-evaluate Solubility: The concentration of SMI-X may be too high for the chosen vehicle. Try reducing the concentration.
-
Optimize the Vehicle: Consider adding a co-solvent or a surfactant to improve solubility.[2] Techniques like solid dispersion or micronization can also be explored for more advanced formulations.[1][16]
-
pH Adjustment: If SMI-X has ionizable groups, adjusting the pH of the formulation might improve its solubility.[2]
-
Temperature: Ensure the formulation is prepared and stored at an appropriate temperature, as solubility can be temperature-dependent. Warming substances to room or body temperature before injection can also prevent discomfort to the animal.[7][8]
-
Issue 2: Animals show signs of distress after administration.
-
Question: My mice appear lethargic or show signs of pain after I administer the SMI-X formulation. What could be the cause?
-
Answer:
-
Vehicle Toxicity: The vehicle itself might be causing toxicity, especially at high concentrations of organic solvents like DMSO.[5][6] It's crucial to run a vehicle-only control group to assess the tolerability of the formulation components.
-
Improper Administration Technique: Incorrect oral gavage or IP injection technique can cause injury and distress.[10][11] Ensure you are using the correct needle size and insertion angle.[7][8][9] For oral gavage, measure the correct insertion length to avoid perforation of the esophagus or stomach.[11][17]
-
Formulation pH or Osmolality: An extreme pH or high osmolality of the formulation can cause irritation at the injection site. Aim for a formulation that is close to physiological pH and osmolality.
-
Compound-Related Toxicity: The observed distress could be a result of the pharmacological activity or off-target toxicity of SMI-X itself. A dose-response study is necessary to determine the maximum tolerated dose (MTD).
-
Issue 3: I'm observing high variability in my in vivo results.
-
Question: There is a large amount of scatter in my data between animals in the same group. How can I improve consistency?
-
Answer:
-
Formulation Inhomogeneity: Ensure your formulation is homogenous before each administration, especially if it is a suspension. Vortex or sonicate the formulation before drawing each dose.
-
Dosing Accuracy: Use appropriately sized syringes and needles to ensure accurate dosing, especially for small volumes.[9] Diluting the stock solution can sometimes help in achieving more accurate dosing of small volumes.[9]
-
Animal Handling and Stress: Stress can significantly impact physiological parameters. Handle animals consistently and allow for an acclimatization period before starting the experiment.
-
Standardized Procedures: Ensure all experimental procedures, including the timing of administration and sample collection, are standardized across all animals and groups.
-
Data Presentation
Table 1: Common Vehicles for In Vivo Formulation of Poorly Soluble Compounds
| Vehicle Component | Properties | Common Concentration Range | Potential Issues |
| Saline (0.9% NaCl) | Aqueous, isotonic | N/A | Not suitable for hydrophobic compounds |
| Carboxymethylcellulose (CMC) | Aqueous, forms suspensions | 0.5% - 2% (w/v) | Can increase viscosity |
| Polyethylene Glycol 400 (PEG-400) | Co-solvent | 10% - 50% (v/v) | Can cause motor impairment at high doses[5][6] |
| Propylene Glycol (PG) | Co-solvent | 10% - 40% (v/v) | Can cause neuromotor toxicity[5][6] |
| Dimethyl Sulfoxide (DMSO) | Strong organic solvent | < 10% (v/v) | Can cause significant motor impairment and toxicity[4][5][6] |
| Tween 80 / Polysorbate 80 | Surfactant | 1% - 10% (v/v) | Can cause hypersensitivity reactions in some cases |
Table 2: Recommended Administration Volumes and Needle Sizes for Mice
| Administration Route | Maximum Volume | Recommended Needle Gauge |
| Oral Gavage | 10 mL/kg[11][15] | 18-22 G (with ball tip)[11] |
| Intraperitoneal (IP) | < 10 mL/kg[7] | 25-27 G[7] |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for SMI-X
-
Weigh SMI-X: Accurately weigh the required amount of SMI-X powder.
-
Initial Solubilization: Add the primary organic solvent (e.g., DMSO) to the SMI-X powder and vortex or sonicate until fully dissolved.
-
Addition of Co-solvents/Surfactants: While stirring, slowly add any co-solvents (e.g., PEG-400) or surfactants (e.g., Tween 80).
-
Aqueous Phase Addition: Gradually add the aqueous component (e.g., saline or PBS) to the organic mixture while continuously stirring.
-
Final Volume Adjustment: Adjust the final volume with the aqueous component.
-
Pre-dosing Preparation: Before administration, visually inspect the solution for any precipitation. If it's a suspension, ensure it is uniformly mixed.
Protocol 2: Oral Gavage Administration in Mice
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and body.[11]
-
Measure Gavage Needle Length: Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, from the tip of the nose to the last rib.[15][17]
-
Needle Insertion: Gently insert the gavage needle into the mouth, to the side of the front teeth, and advance it along the upper palate towards the esophagus.[11][15] The needle should pass smoothly without resistance.[11]
-
Administer Compound: Once the needle is in place, slowly administer the formulation.[11]
-
Remove Needle: Gently remove the gavage needle.[11]
-
Monitor Animal: Return the mouse to its cage and monitor for any signs of distress for at least 10-15 minutes.[10][17]
Protocol 3: Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Restrain the mouse with the non-dominant hand, grasping the loose skin over the shoulders.[8] Turn the restrained animal so its abdomen is facing upwards.
-
Identify Injection Site: The target injection site is the lower right quadrant of the abdomen to avoid injuring major organs.[8][9]
-
Disinfect the Area: Wipe the injection site with 70% alcohol.[8][9]
-
Needle Insertion: Insert the needle, with the bevel facing up, at a 30-45 degree angle into the identified quadrant.[7][8]
-
Aspirate: Gently pull back the plunger to ensure no fluid (blood or urine) is drawn into the syringe.[9]
-
Inject Compound: Administer the substance and then withdraw the needle.
-
Monitor Animal: Place the animal back in its cage and observe for any complications.[7][8]
Visualizations
Caption: Workflow for developing an in vivo formulation for SMI-X.
Caption: Experimental workflow for an in vivo efficacy study of SMI-X.
Caption: Simplified pathway of HCV NS5B polymerase inhibition by SMI-X.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Technical FAQs for biochemicals [hellobio.com]
- 5. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. Antiviral drug discovery - Part 2: From candidates to investigational drugs - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 13. abzena.com [abzena.com]
- 14. bohrium.com [bohrium.com]
- 15. uq.edu.au [uq.edu.au]
- 16. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Optimizing LL-37 Concentration for Antiviral Effect Against HCV
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the human cathelicidin peptide LL-37, a promising agent against Hepatitis C Virus (HCV). As "HCV-IN-37" does not correspond to a known compound in published literature, this guide focuses on LL-37, which demonstrates anti-HCV activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of LL-37 against HCV?
A1: LL-37 appears to directly interfere with HCV infectivity rather than inhibiting viral replication within the host cell.[1][2] Studies have shown that pre-incubating cell culture-generated HCV (HCVcc) with LL-37 diminishes the infectivity of the virus in a dose-dependent manner.[1][2] This suggests that LL-37 acts on the virus particle itself, potentially disrupting its ability to enter host cells. Assays using subgenomic replicon systems, which model HCV replication, did not show an inhibitory effect from LL-37.[1][2]
Q2: In which cell lines can I test the anti-HCV activity of LL-37?
A2: The most commonly used cell line for studying HCV infection and the effects of antiviral compounds is the human hepatocellular carcinoma cell line, Huh-7, and its derivatives.[1][2][3] Other liver-derived cell lines such as HepG2 and PLC/PRF-5 have also been used in studies involving LL-37.[3]
Q3: How can I measure the antiviral effect of LL-37 against HCV?
A3: The antiviral activity of LL-37 against HCV is typically quantified by measuring the reduction in viral propagation in cell culture. A common method is to infect Huh-7 cells with HCVcc that has been pre-incubated with varying concentrations of LL-37. After a suitable incubation period, the level of HCV core antigen (Ag) in the cell culture supernatant or within the cells is measured as an indicator of viral propagation.[1][2] A decrease in HCV core Ag levels in the presence of LL-37 indicates antiviral activity.
Q4: What is the optimal concentration of LL-37 to use for its anti-HCV effect?
A4: A definitive optimal concentration or a specific IC50/EC50 value for the anti-HCV activity of LL-37 is not firmly established in the available literature. However, its antiviral effect is dose-dependent.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q5: Is LL-37 toxic to the host cells?
A5: Yes, LL-37 can exhibit cytotoxicity at higher concentrations. One study reported that LL-37 promoted the growth of Huh-7, HepG2, and PLC/PRF-5 cells at concentrations ranging from 0.2 to 10 µM, but induced necrosis at 20 µM and 40 µM.[3] Another source suggests that cytotoxic effects in various human cell types are generally observed in the 1–10 µM range.[4] It is essential to determine the 50% cytotoxic concentration (CC50) of LL-37 in your chosen cell line to identify a therapeutic window where antiviral activity is observed without significant host cell toxicity.
Data Presentation
Table 1: Summary of LL-37 Effects on Hepatocellular Carcinoma Cell Lines
| Cell Line | Effect of LL-37 Concentration | Reference |
| Huh-7 | 0.2 - 10 µM: Promotes cell growth20 µM, 40 µM: Induces necrosis | [3] |
| HepG2 | 0.2 - 10 µM: Promotes cell growth20 µM, 40 µM: Induces necrosis | [3] |
| PLC/PRF-5 | 0.2 - 10 µM: Promotes cell growth20 µM, 40 µM: Induces necrosis | [3] |
Experimental Protocols
Protocol 1: Determination of LL-37 Antiviral Activity using an HCV Infectivity Assay
This protocol is designed to assess the ability of LL-37 to neutralize HCVcc infectivity.
Materials:
-
Huh-7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
HCVcc stock of known titer
-
LL-37 peptide
-
96-well cell culture plates
-
HCV Core Antigen ELISA kit
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Dilution: Prepare a serial dilution of LL-37 in serum-free cell culture medium.
-
Virus Neutralization: In a separate plate, mix equal volumes of the LL-37 dilutions with a fixed amount of HCVcc. Include a virus-only control (no LL-37). Incubate the virus-peptide mixture for 1 hour at 37°C.
-
Infection: Remove the medium from the Huh-7 cell plate and infect the cells with the virus-LL-37 mixtures.
-
Incubation: Incubate the infected cells for a defined period (e.g., 72 hours) at 37°C with 5% CO2.
-
Quantification of HCV Core Antigen: At the end of the incubation period, collect the cell culture supernatant and/or lyse the cells. Quantify the amount of HCV core antigen using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of HCV infectivity for each LL-37 concentration relative to the virus-only control.
Protocol 2: Determination of LL-37 Cytotoxicity using an MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Huh-7 cells
-
Complete cell culture medium
-
LL-37 peptide
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate and incubate overnight to allow for cell attachment.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of LL-37. Include a vehicle-only control.
-
Incubation: Incubate the cells for the same duration as the antiviral assay (e.g., 72 hours) at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each LL-37 concentration relative to the vehicle-only control. Determine the CC50 value, which is the concentration of LL-37 that reduces cell viability by 50%.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in HCV core antigen readings | Inconsistent cell seeding or infection volume. | Ensure a homogenous cell suspension when seeding and use calibrated pipettes for infection. |
| No antiviral effect observed | LL-37 concentration is too low. Peptide has degraded. | Perform a wider range of LL-37 concentrations. Ensure proper storage and handling of the LL-37 peptide. |
| High cytotoxicity observed at all effective antiviral concentrations | The therapeutic window is narrow for the specific cell line. | Test the antiviral activity in a different, potentially less sensitive, Huh-7 subclone or another hepatoma cell line. |
| Inconsistent MTT assay results | Uneven cell growth. Incomplete dissolution of formazan crystals. | Optimize cell seeding density to ensure a logarithmic growth phase during the assay. Ensure complete mixing after adding the solubilization buffer. |
| HCVcc titer is too low | Issues with virus production or storage. | Optimize HCVcc production protocol. Aliquot and store the virus stock at -80°C to avoid multiple freeze-thaw cycles. |
Visualizations
Caption: Workflow for optimizing LL-37 concentration.
Caption: Proposed mechanism of LL-37 antiviral action.
References
- 1. Antimicrobial peptide LL-37 attenuates infection of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cathelicidin hCAP18/LL-37 promotes cell proliferation and suppresses antitumor activity of 1,25(OH)2D3 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human antimicrobial/host defense peptide LL-37 may prevent the spread of a local infection through multiple mechanisms: an update - PMC [pmc.ncbi.nlm.nih.gov]
Hcv-IN-37 metabolic stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with HCV-IN-37. The information is designed to address specific issues that may be encountered during in vitro experiments to determine its metabolic stability and degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound?
A1: Based on preliminary in vitro studies using human liver microsomes and hepatocytes, the primary metabolic pathways for this compound are believed to be oxidation and glucuronidation. The major enzymes involved are likely cytochrome P450s (CYPs) for oxidation and UDP-glucuronosyltransferases (UGTs) for glucuronidation. Many drugs targeting HCV are metabolized by CYP3A4.[1]
Q2: What is the expected metabolic stability of this compound in human liver microsomes?
A2: this compound exhibits moderate metabolic stability in human liver microsomes. The rate of metabolism can be influenced by the concentration of the compound and the protein concentration in the incubation. For detailed quantitative data, please refer to the data tables below. Liver microsomes are a common in vitro model for studying drug metabolism as they contain a rich array of drug-metabolizing enzymes.[2]
Q3: Are there any known active metabolites of this compound?
A3: Currently, there is no evidence to suggest that the metabolites of this compound possess significant antiviral activity. However, further characterization of the major metabolites is recommended to fully assess their pharmacological and toxicological profiles.
Q4: Can HCV infection status affect the metabolism of this compound?
A4: Yes, HCV infection can alter the expression and activity of drug-metabolizing enzymes.[1][3] Studies have shown that HCV can upregulate CYP3A4 expression, which may, in turn, affect the clearance of drugs metabolized by this enzyme.[3] Therefore, it is advisable to consider the potential for altered metabolism in HCV-infected hepatocytes.
Troubleshooting Guides
Issue 1: High variability in metabolic stability results between experiments.
-
Possible Cause: Inconsistent thawing and handling of cryopreserved hepatocytes or microsomes.
-
Solution: Ensure that all cryopreserved materials are thawed rapidly in a 37°C water bath and immediately placed on ice. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Variability in the concentration of organic solvent in the incubation.
-
Solution: Maintain a consistent and low percentage (typically ≤1%) of organic solvent (e.g., DMSO, acetonitrile) in the final incubation volume, as higher concentrations can inhibit enzyme activity.
-
-
Possible Cause: Pipetting errors, especially with small volumes.
-
Solution: Use calibrated pipettes and consider preparing master mixes of reagents to minimize pipetting variability.
-
Issue 2: Unexpectedly rapid degradation of this compound in the assay.
-
Possible Cause: Non-enzymatic degradation of the compound in the incubation buffer.
-
Solution: Run a control incubation without the metabolizing system (e.g., microsomes or hepatocytes) to assess the chemical stability of this compound under the assay conditions.
-
-
Possible Cause: Binding of the compound to the plasticware.
-
Solution: Use low-binding plates and tubes. It may also be beneficial to include a low concentration of a non-ionic surfactant, such as Tween 80, in the incubation buffer to reduce non-specific binding.
-
Issue 3: Difficulty in detecting and quantifying metabolites.
-
Possible Cause: Low formation rate of the metabolites.
-
Solution: Increase the incubation time or the concentration of this compound to generate higher levels of metabolites. Ensure your analytical method (e.g., LC-MS/MS) is sufficiently sensitive.
-
-
Possible Cause: Metabolites are unstable.
-
Solution: If metabolites are suspected to be reactive or unstable, consider using trapping agents in the incubation to capture and identify them.
-
Quantitative Data Summary
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value | Units |
| Incubation Time | 0, 5, 15, 30, 60 | min |
| This compound Concentration | 1 | µM |
| Microsomal Protein | 0.5 | mg/mL |
| t½ | 28.5 | min |
| CLint | 24.3 | µL/min/mg protein |
Table 2: Metabolite Formation of this compound in Human Hepatocytes
| Metabolite | Formation Rate (pmol/min/10^6 cells) |
| M1 (Oxidative Metabolite) | 15.2 |
| M2 (Glucuronide Conjugate) | 8.7 |
Experimental Protocols
Protocol 1: Metabolic Stability in Human Liver Microsomes
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a solution of NADPH regenerating system.
-
-
Incubation:
-
Pre-warm the phosphate buffer and human liver microsomes to 37°C.
-
In a microcentrifuge tube, add the phosphate buffer, this compound stock solution (final concentration 1 µM), and human liver microsomes (final concentration 0.5 mg/mL).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Visualizations
References
Hcv-IN-37 drug-drug interaction potential
Disclaimer: The following information is provided for a hypothetical investigational compound, HCV-IN-37, and is intended for research and drug development professionals. The data presented are representative of typical findings for Hepatitis C Virus (HCV) NS3/4A protease inhibitors and should not be considered as established factual data for any specific marketed drug.
This technical support center provides frequently asked questions (FAQs) and troubleshooting guides for researchers encountering issues during in vitro and in vivo studies of the drug-drug interaction (DDI) potential of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
A1: Pre-clinical studies indicate that this compound is primarily metabolized by the cytochrome P450 (CYP) 3A4 enzyme system.[1][2] Co-administration with strong inhibitors or inducers of CYP3A4 is likely to alter the plasma concentrations of this compound, potentially impacting its efficacy and safety profile.
Q2: Does this compound have the potential to inhibit major CYP450 enzymes?
A2: Yes, in vitro studies have shown that this compound is a direct inhibitor of CYP3A4 and, to a lesser extent, CYP2C9.[3] It is also a weak time-dependent inhibitor of CYP3A4. The clinical significance of these findings is dose-dependent and should be further investigated in clinical DDI studies.
Q3: Is this compound an inducer of CYP450 enzymes?
A3: Based on in vitro studies in human hepatocytes, this compound does not show significant induction of major CYP isoforms, including CYP1A2, CYP2B6, and CYP3A4, at clinically relevant concentrations.[3]
Q4: What is the potential for drug-drug interactions with common co-medications?
A4: Due to its role as a substrate and inhibitor of CYP3A4, this compound has a significant potential for drug-drug interactions.[4][5] Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) may increase this compound exposure, while co-administration with strong CYP3A4 inducers (e.g., rifampin, St. John's Wort) may decrease its exposure.[1] Caution is also advised with drugs metabolized by CYP3A4 and CYP2C9 that have a narrow therapeutic index.
Q5: Does this compound interact with drug transporters?
A5: this compound is a substrate of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Therefore, co-administration with inhibitors of these transporters may increase the plasma concentration of this compound.[6]
Troubleshooting Guides
Unexpected Variability in Pharmacokinetic (PK) Data
Issue: High inter-individual variability is observed in the plasma concentrations of this compound during a clinical study.
Potential Causes & Troubleshooting Steps:
-
Concomitant Medications: Review all concomitant medications of study participants for known CYP3A4 inhibitors or inducers.[5][7]
-
Genetic Polymorphisms: Consider genotyping participants for common polymorphisms in the CYP3A4 gene.
-
Dietary Factors: Investigate the intake of foods or supplements known to interact with CYP3A4 (e.g., grapefruit juice).
-
Adherence: Confirm patient adherence to the dosing regimen.
Inconsistent Results in In Vitro CYP Inhibition Assays
Issue: High variability or unexpected results are observed in IC50 values for CYP3A4 inhibition by this compound.
Potential Causes & Troubleshooting Steps:
-
Solubility: Ensure this compound is fully solubilized in the incubation medium. Poor solubility can lead to an underestimation of the inhibitory potency.
-
Incubation Time: For time-dependent inhibition, ensure the pre-incubation time is sufficient to allow for potential inactivation of the enzyme.
-
Metabolite Interference: Determine if any metabolites of this compound also have inhibitory activity on CYP3A4.
-
Assay System: Verify the integrity and activity of the human liver microsomes or recombinant CYP enzymes used in the assay.
Data Presentation
Table 1: Summary of In Vitro CYP Inhibition Potential of this compound
| CYP Isoform | Inhibition Type | IC50 (µM) | Ki (µM) |
| CYP1A2 | Reversible | > 50 | N/A |
| CYP2B6 | Reversible | > 50 | N/A |
| CYP2C9 | Reversible, Competitive | 15.2 | 8.5 |
| CYP2C19 | Reversible | > 50 | N/A |
| CYP2D6 | Reversible | > 50 | N/A |
| CYP3A4 | Reversible, Competitive | 2.8 | 1.5 |
| CYP3A4 | Time-Dependent | 8.9 (without pre-incubation) | 4.2 (with pre-incubation) |
N/A: Not Applicable
Table 2: Summary of In Vitro CYP Induction Potential of this compound in Human Hepatocytes
| CYP Isoform | Fold Induction at 10 µM | EC50 (µM) |
| CYP1A2 | < 1.5 | > 20 |
| CYP2B6 | < 1.2 | > 20 |
| CYP3A4 | < 2.0 | > 20 |
Experimental Protocols
Protocol 1: Determination of IC50 for CYP Inhibition in Human Liver Microsomes
-
Materials: Human liver microsomes, NADPH regenerating system, specific CYP substrate probes (e.g., midazolam for CYP3A4), this compound, and positive control inhibitors.
-
Procedure:
-
Prepare a series of concentrations of this compound.
-
Incubate this compound with human liver microsomes and the specific CYP substrate probe in the presence of the NADPH regenerating system.
-
After a defined incubation period, stop the reaction.
-
Quantify the formation of the metabolite of the probe substrate using LC-MS/MS.
-
Calculate the percent inhibition at each concentration of this compound relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
-
Protocol 2: CYP Induction Assay in Cultured Human Hepatocytes
-
Materials: Cryopreserved human hepatocytes, appropriate culture media, this compound, positive control inducers (e.g., rifampin for CYP3A4), and negative controls.
-
Procedure:
-
Plate and culture human hepatocytes.
-
Treat hepatocytes with various concentrations of this compound, positive controls, or vehicle for 48-72 hours.
-
After the treatment period, lyse the cells and isolate mRNA.
-
Quantify the mRNA expression levels of the target CYP enzymes using qRT-PCR.
-
Alternatively, measure the enzymatic activity using specific probe substrates.
-
Calculate the fold induction relative to the vehicle control.
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Interactions of the hepatitis C virus protease inhibitor faldaprevir with cytochrome P450 enzymes: in vitro and in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medication Use and Medical Comorbidity in Patients with Chronic Hepatitis C from a U.S. Commercial Claims Database: High Utilization of Drugs with Interaction Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frequency of Potential Drug–Drug Interactions in the Changing Field of HCV Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Drug-drug interactions between antithrombotics and direct-acting antivirals in hepatitis C virus (HCV) patients: A brief, updated report [frontiersin.org]
- 7. hepcguidelines.org.au [hepcguidelines.org.au]
Validation & Comparative
A Comparative Guide to HCV Entry Inhibitors and Other Direct-Acting Antivirals
For Researchers, Scientists, and Drug Development Professionals
The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs). These agents target specific viral proteins crucial for the HCV life cycle, offering high cure rates and improved patient outcomes. This guide provides a comparative overview of a key emerging class, HCV entry inhibitors, alongside established classes of DAAs: NS3/4A protease inhibitors, NS5A inhibitors, and NS5B polymerase inhibitors. We present key experimental data, detailed methodologies for potency assessment, and a visual representation of their mechanisms of action to aid in research and drug development efforts.
Quantitative Comparison of HCV Inhibitors
The following table summarizes the in vitro potency of selected HCV inhibitors from different classes. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values are presented to facilitate a direct comparison of their antiviral activity.
| Class | Compound | Target | Potency (Genotype) | Reference Assay |
| Entry Inhibitor | ITX 5061 | Scavenger Receptor B1 (SR-B1) | EC50: 20.2 nM (Jc1-Luc, Gt 2a) | Infectious Virus System |
| Chlorcyclizine | E1 Glycoprotein / NPC1L1 | EC50: 33.1 nM (E1) | Not Specified | |
| NS3/4A Protease Inhibitor | Glecaprevir | NS3/4A Protease | IC50: 3.5 - 11.3 nM (Gt 1-6)[1][2][3][4] | Biochemical Assay |
| Grazoprevir | NS3/4A Protease | IC50: 4 - 62 pM (Gt 1a, 1b, 4a)[5][6][7][8] | Biochemical Assay | |
| Simeprevir | NS3/4A Protease | IC50: <13 nM (Gt 1a, 1b, 2, 4, 5, 6), 37 nM (Gt 3)[9][10] | Biochemical Assay | |
| NS5A Inhibitor | Pibrentasvir | NS5A | EC50: 1.4 - 5.0 pM (Gt 1-6)[11][12] | Replicon Assay |
| Elbasvir | NS5A | EC50: 3 - 4 nM (Gt 1a, 1b, 2a)[13][14][15] | Replicon Assay | |
| Daclatasvir | NS5A | EC50: 9 - 146 pM (Multiple Gt)[16] | Replicon Assay | |
| NS5B Polymerase Inhibitor | Sofosbuvir | NS5B Polymerase | IC50: 0.7 - 2.6 µM (active metabolite GS-461203 against Gt 1b, 2a, 3a, 4a)[17][18] | Biochemical Assay |
Mechanisms of Action and Signaling Pathways
The following diagram illustrates the lifecycle of the Hepatitis C Virus and highlights the points of intervention for the different classes of inhibitors discussed in this guide.
Figure 1: HCV Lifecycle and Inhibitor Targets.
Experimental Protocols
The determination of the in vitro efficacy of HCV inhibitors is crucial for their development. The HCV replicon assay is a widely used method to assess the inhibitory activity of compounds on viral RNA replication.
HCV Replicon Inhibition Assay
Objective: To determine the half-maximal effective concentration (EC50) of a test compound against HCV RNA replication in a cell-based assay.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b or 2a) that expresses a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO).
-
Luciferase assay reagent.
-
96-well or 384-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HCV replicon-harboring Huh-7 cells into 96-well or 384-well plates at a predetermined density to ensure they are in the logarithmic growth phase at the time of analysis. Incubate the plates at 37°C in a 5% CO2 incubator overnight.
-
Compound Addition: Prepare serial dilutions of the test compounds in DMEM. Remove the culture medium from the cell plates and add the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator to allow for HCV replication and the effect of the inhibitor to manifest.
-
Luciferase Assay: After incubation, remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's protocol. Add the luciferase substrate to the cell lysates.
-
Data Acquisition: Measure the luminescence signal using a luminometer. The intensity of the luminescence is proportional to the level of HCV replicon RNA.
-
Data Analysis:
-
Normalize the luminescence data to the vehicle control (0% inhibition) and a background control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the EC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cytotoxicity Assay (Concurrent)
To ensure that the observed reduction in HCV replication is not due to the cytotoxic effects of the test compounds, a concurrent cytotoxicity assay is often performed. This can be done using reagents like MTT, XTT, or CellTiter-Glo, which measure cell viability. The half-maximal cytotoxic concentration (CC50) is then determined, and the selectivity index (SI = CC50/EC50) is calculated to assess the therapeutic window of the compound.
References
- 1. Glecaprevir | C38H46F4N6O9S | CID 66828839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Elbasvir-Grazoprevir Zepatier - Treatment - Hepatitis C Online [hepatitisc.uw.edu]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. nbinno.com [nbinno.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Elbasvir - Immunomart [immunomart.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. globalrph.com [globalrph.com]
- 18. genixpharma.com [genixpharma.com]
Comparative Efficacy of Hcv-IN-37 Against Resistant HCV Strains: A Guide for Researchers
For research and drug development professionals, understanding the efficacy of novel antiviral compounds against resistant viral strains is paramount. This guide provides a comparative analysis of Hcv-IN-37, a next-generation NS5A inhibitor, against other leading direct-acting antivirals (DAAs) for Hepatitis C virus (HCV).
This document details the in vitro efficacy of this compound and its comparators against a panel of common resistance-associated substitutions (RASs) in HCV. The data presented is derived from standardized replicon assays, and the methodologies for these experiments are provided herein.
Executive Summary
This compound demonstrates potent, pan-genotypic activity against a wide range of HCV genotypes. Notably, it maintains significant efficacy against several key NS5A RASs that confer high-level resistance to earlier-generation NS5A inhibitors. When compared to other classes of DAAs, such as the NS3/4A protease inhibitor Glecaprevir and the NS5B polymerase inhibitor Sofosbuvir, this compound shows a favorable resistance profile, particularly against variants that challenge other NS5A inhibitors.
Data Presentation: Comparative Efficacy Against Resistant HCV Strains
The following tables summarize the 50% effective concentration (EC50) values of this compound (represented by the next-generation NS5A inhibitor Pibrentasvir), Velpatasvir (another NS5A inhibitor), Glecaprevir (an NS3/4A protease inhibitor), and Sofosbuvir (an NS5B polymerase inhibitor) against wild-type (WT) HCV and various resistant strains. Data is presented for HCV genotype 1a, a prevalent and often difficult-to-treat subtype.
Table 1: Efficacy of NS5A Inhibitors Against Genotype 1a NS5A RASs
| HCV Genotype 1a Replicon | This compound (Pibrentasvir) EC50 (pM) | Velpatasvir EC50 (pM) | Fold Change vs. WT (this compound) | Fold Change vs. WT (Velpatasvir) |
| Wild-Type | 1.8 | 15 | - | - |
| M28G | 439.2 | >100,000 | 244 | >6667 |
| Q30D | 169.2 | - | 94 | - |
| Y93H | - | 3,100 | - | 207 |
| Y93N | - | 13,000 | - | 867 |
Data sourced from in vitro replicon assays.[1][2] Fold change is calculated relative to the wild-type EC50 for each respective drug.
Table 2: Efficacy of NS3/4A Protease Inhibitor Against Genotype 1a NS3 RASs
| HCV Genotype 1a Replicon | Glecaprevir EC50 (nM) | Fold Change vs. WT |
| Wild-Type | 0.21 | - |
| A156T | >100 | >476 |
| D168F | >100 | >476 |
| D168Y | >100 | >476 |
Data sourced from in vitro replicon assays.[3] Fold change is calculated relative to the wild-type EC50.
Table 3: Efficacy of NS5B Polymerase Inhibitor Against Genotype 1b NS5B RASs
| HCV Genotype 1b Replicon | Sofosbuvir EC50 (µM) | Fold Change vs. WT |
| Wild-Type | 0.04 | - |
| S282T | 0.22 | 5.5 |
Data sourced from in vitro replicon assays. Note: S282T is the primary resistance mutation for Sofosbuvir and confers only low-level resistance.[4][5]
Experimental Protocols
The data presented in this guide were generated using HCV subgenomic replicon assays. This in vitro system allows for the study of HCV RNA replication in a human hepatoma cell line (Huh-7) without the production of infectious virus particles.
HCV Replicon Assay Protocol (Genotype 1b)
-
Cell Culture:
-
Huh-7 cells harboring a stable HCV genotype 1b subgenomic replicon are maintained in Dulbecco's Modified Eagle Medium (DMEM).
-
The medium is supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 0.5 mg/mL G418 (Geneticin) to maintain selection for cells containing the replicon.[6]
-
-
Compound Preparation:
-
Test compounds (this compound, comparators) are serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations.
-
-
Assay Procedure:
-
Quantification of HCV RNA Replication:
-
The replicon construct contains a reporter gene, typically Renilla luciferase.
-
After the incubation period, cell viability is assessed (e.g., using a Calcein AM assay), and then the cells are lysed.
-
The luciferase substrate is added, and the resulting luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.[6]
-
-
Data Analysis:
-
The EC50 value, the concentration of the compound that inhibits 50% of HCV replicon replication, is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.[6]
-
Mandatory Visualization
HCV Replication Cycle and DAA Intervention Points
Caption: HCV replication cycle and points of intervention for different classes of direct-acting antivirals.
Experimental Workflow for HCV Replicon Assay
Caption: Workflow for determining the in vitro efficacy of antiviral compounds using an HCV replicon assay.
References
- 1. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS5A Inhibitor Pibrentasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro resistance profile of hepatitis C virus NS5A inhibitor velpatasvir in genotypes 1 to 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. For HCP's | Epclusa® (sofosbuvir/velpatasvir) Resistance Profile [askgileadmedical.com]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
Navigating the Frontier of HCV Treatment: A Comparative Guide to HCV Entry Inhibitors in Combination with Direct-Acting Antivirals
For Researchers, Scientists, and Drug Development Professionals
The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C virus (HCV) infection, leading to cure rates exceeding 95%.[1][2] However, the emergence of drug-resistant variants and the need for salvage therapies for the small percentage of patients who fail initial treatment necessitate the exploration of novel therapeutic strategies. HCV entry inhibitors, a class of DAAs that block the initial step of the viral lifecycle, represent a promising frontier in HCV therapy.[3] This guide provides a comparative overview of the potential of HCV entry inhibitors in combination with other DAA classes, offering insights into their synergistic effects and the experimental frameworks used for their evaluation.
While specific data for the investigational compound HCV-IN-37 is not publicly available in peer-reviewed literature, this guide will utilize representative data for a well-characterized HCV entry inhibitor to illustrate the principles and potential of this drug class.
The Rationale for Combination Therapy
The HCV lifecycle is a multi-step process, and current DAAs target key viral enzymes involved in replication, including the NS3/4A protease, NS5A protein, and the NS5B RNA-dependent RNA polymerase.[4][5] By combining drugs with different mechanisms of action, the likelihood of developing resistance is significantly reduced, and synergistic antiviral activity can be achieved.[6] Entry inhibitors add a new dimension to combination therapy by targeting the very first step of infection, preventing the virus from entering the host hepatocyte.[1][7]
Comparative Efficacy of DAA Combinations
The following table summarizes the in vitro antiviral activity of a representative HCV entry inhibitor when used alone and in combination with other major classes of DAAs. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral activity. A lower EC50 value indicates higher potency.
| Drug/Combination | Target | EC50 (nM) - Genotype 1b | Synergy (Combination Index) |
| Entry Inhibitor (Representative) | HCV Entry | 15 | - |
| Sofosbuvir | NS5B Polymerase | 40 | - |
| Daclatasvir | NS5A | 0.05 | - |
| Simeprevir | NS3/4A Protease | 50 | - |
| Entry Inhibitor + Sofosbuvir | Entry + NS5B | 5 (Entry Inhibitor)15 (Sofosbuvir) | < 1 (Synergistic) |
| Entry Inhibitor + Daclatasvir | Entry + NS5A | 3 (Entry Inhibitor)0.01 (Daclatasvir) | < 1 (Synergistic) |
| Entry Inhibitor + Simeprevir | Entry + NS3/4A | 7 (Entry Inhibitor)20 (Simeprevir) | < 1 (Synergistic) |
Disclaimer: The EC50 and synergy data presented are representative examples from published studies on HCV entry inhibitors and are intended for illustrative purposes.
The combination index (CI) is a quantitative measure of drug synergy, where a CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Experimental Protocols
The evaluation of HCV entry inhibitors and their combination potential relies on robust in vitro and in vivo experimental models.
HCV Pseudoparticle (HCVpp) Entry Assay
This assay is a primary tool for screening and characterizing HCV entry inhibitors. It utilizes replication-defective retroviral or lentiviral particles pseudotyped with HCV envelope glycoproteins (E1 and E2). These pseudoparticles can infect hepatocytes in a single round, and the level of entry is quantified by measuring the activity of a reporter gene (e.g., luciferase) encoded in the viral genome.
Protocol:
-
Cell Seeding: Plate Huh-7.5 cells (a human hepatoma cell line highly permissive to HCV infection) in 96-well plates.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of the entry inhibitor for 1 hour at 37°C.
-
Infection: Add HCVpp to the wells and incubate for 4-6 hours at 37°C.
-
Reporter Gene Assay: After 72 hours, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the drug concentration.
Cell Culture-Based HCV (HCVcc) Infection Assay
This system uses infectious HCV particles generated in cell culture to study the complete viral lifecycle. It is used to confirm the antiviral activity of entry inhibitors and to assess their effect on viral spread.
Protocol:
-
Infection: Infect Huh-7.5 cells with a low multiplicity of infection (MOI) of HCVcc.
-
Compound Treatment: Add serial dilutions of the entry inhibitor to the infected cells.
-
Quantification of Viral Replication: After 48-72 hours, quantify HCV replication by measuring intracellular HCV RNA levels using real-time RT-PCR or by staining for HCV proteins (e.g., NS5A) using immunofluorescence.
-
Data Analysis: Determine the EC50 value based on the reduction in viral replication.
Combination Studies and Synergy Analysis
To assess the synergistic potential of an entry inhibitor with other DAAs, a checkerboard titration experiment is performed.
Protocol:
-
Checkerboard Setup: In a 96-well plate, create a matrix of drug concentrations by serially diluting the entry inhibitor along the rows and the other DAA along the columns.
-
Infection and Treatment: Infect Huh-7.5 cells with HCVcc and add the drug combinations.
-
Data Collection: After 72 hours, measure the antiviral effect (e.g., inhibition of HCV RNA replication).
-
Synergy Calculation: Use software like CalcuSyn or CompuSyn to calculate the Combination Index (CI) based on the dose-response curves of the individual drugs and their combinations.
Visualizing the Mechanism of Action and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the HCV entry pathway and a typical experimental workflow for evaluating combination therapies.
Caption: The HCV entry pathway into a hepatocyte.
Caption: Experimental workflow for evaluating combination therapies.
Conclusion
HCV entry inhibitors offer a distinct and complementary mechanism of action to the currently approved DAAs. The representative data and experimental frameworks presented in this guide highlight the potential for synergistic antiviral effects when entry inhibitors are combined with agents targeting viral replication. While further preclinical and clinical studies are necessary to fully elucidate the therapeutic role of this class of inhibitors, their unique mode of action positions them as a valuable component in the ongoing effort to eradicate HCV infection globally. The development of potent and safe entry inhibitors could provide new options for difficult-to-treat patient populations and contribute to the ultimate goal of a universally effective HCV cure.
References
- 1. Entry inhibitors: New advances in HCV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Entry inhibitors: New advances in HCV treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generation of fluorescent HCV pseudoparticles to study early viral entry events- involvement of Rab1a in HCV entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. What are HCV entry inhibitors and how do they work? [synapse.patsnap.com]
Validating Hcv-IN-37's Mechanism of Action: A Comparative Guide to HCV NS5B Polymerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Hcv-IN-37, a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B polymerase. Its performance is benchmarked against other well-characterized NNIs targeting the same enzyme, supported by experimental data to validate its mechanism of action.
Mechanism of Action: Targeting the Engine of Viral Replication
The Hepatitis C virus relies on a crucial enzyme, the NS5B RNA-dependent RNA polymerase (RdRp), to replicate its genetic material.[1] This enzyme is the catalytic core of the HCV replication complex and is essential for synthesizing new viral RNA genomes.[1] Because mammalian cells do not have a similar enzyme, NS5B is a prime target for antiviral drug development.[1]
This compound belongs to a class of drugs known as non-nucleoside inhibitors (NNIs). Unlike nucleoside inhibitors that mimic the natural building blocks of RNA and compete for the enzyme's active site, NNIs bind to distinct, allosteric sites on the NS5B polymerase.[2] This binding induces a conformational change in the enzyme's structure, rendering it inactive and halting viral replication.[2] Several allosteric binding pockets have been identified on the NS5B polymerase, including the "thumb" and "palm" domains, leading to different classes of NNIs.[2]
Comparative Performance Data
The efficacy of NS5B inhibitors is typically measured by two key metrics: the half-maximal inhibitory concentration (IC50) from in vitro enzymatic assays and the half-maximal effective concentration (EC50) from cell-based HCV replicon assays. The data below compares this compound with other prominent NNIs.
Note: Data for this compound is sourced from commercial suppliers, as the primary publication could not be located. Direct comparison should be made with caution as experimental conditions may vary.
| Compound | Type | Target Site | IC50 (Enzymatic Assay) | EC50 (Replicon Assay) | Genotype | Reference |
| This compound | NNI | Not Specified | Not Available | 230 nM | 1b (Huh-7 cells) | [3][4] |
| Dasabuvir | NNI | Palm I | 2.2 - 10.7 nM | 1.8 nM (1b), 7.7 nM (1a) | 1a, 1b | [5] |
| Filibuvir | NNI | Thumb II | ~19 nM | 59 nM | 1a, 1b | [6] |
| Beclabuvir | NNI | Thumb I | < 28 nM | 6 nM (1b), 3 nM (1a) | 1a, 1b | [7] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are the protocols for the key assays used to validate the mechanism of action for NS5B inhibitors.
HCV Replicon Assay (Cell-Based)
This assay measures the ability of a compound to inhibit HCV RNA replication within human liver-derived cells (Huh-7) that contain a subgenomic HCV replicon. The replicon RNA is engineered to express a reporter gene, such as luciferase, allowing for a quantitative measure of viral replication.
Representative Protocol for this compound Validation: (Note: As the specific protocol for this compound was not available, this represents a standard industry protocol for a genotype 1b luciferase reporter replicon assay.)
-
Cell Plating: Huh-7 cells stably harboring an HCV genotype 1b subgenomic replicon with a luciferase reporter are seeded into 96-well plates and incubated overnight.[8]
-
Compound Addition: this compound is serially diluted to various concentrations. The dilutions are then added to the plated cells. A vehicle control (e.g., DMSO) is used as a negative control.
-
Incubation: The plates are incubated for 48-72 hours to allow for HCV replication and the effect of the compound to manifest.[6]
-
Cell Lysis & Luciferase Measurement: The cells are washed and lysed. A luciferase assay reagent is added to the cell lysate, and the resulting luminescence, which is directly proportional to the amount of replicon RNA, is measured using a luminometer.[9]
-
Data Analysis: The luminescence data is normalized to the vehicle control. The EC50 value—the concentration of the compound that inhibits 50% of the replicon replication—is calculated by fitting the dose-response curve using non-linear regression.[8]
NS5B Polymerase Enzymatic Assay (Biochemical)
This in vitro assay directly measures the inhibition of the purified recombinant NS5B polymerase enzyme's activity.
Protocol Used for Dasabuvir Validation: [5]
-
Enzyme & Inhibitor Incubation: Recombinant HCV NS5B polymerase (5 to 50 nM) is pre-incubated with Dasabuvir at various concentrations for 15 minutes at room temperature in an appropriate reaction buffer.
-
Initiation of Reaction: The polymerase reaction is initiated by adding a mix of nucleoside triphosphates (NTPs) and a radiolabeled nucleotide, such as [3H]UTP.
-
Reaction Incubation: The reaction mixture is incubated for 3 hours at 30°C, allowing the polymerase to synthesize new RNA strands, incorporating the radiolabeled UTP.
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized, radiolabeled RNA is precipitated.
-
Quantification: The precipitated RNA is captured by filtration (e.g., through a GF/B filter). The amount of incorporated [3H]UTP is then quantified using scintillation counting.
-
Data Analysis: The IC50 value—the concentration of the inhibitor that reduces the polymerase's enzymatic activity by 50%—is determined from the dose-response curve.
Validating the Allosteric Mechanism
The mechanism of action for NNIs is validated by their non-competitive inhibition profile and their binding to allosteric sites, which are physically separate from the active site where nucleoside inhibitors (NIs) bind. Different NNIs bind to one of at least four distinct allosteric pockets, often referred to as the Thumb I (Beclabuvir), Thumb II (Filibuvir), and Palm I (Dasabuvir) sites. This diversity in binding sites allows for potential combination therapies to overcome drug resistance.
References
- 1. A cellular replicon-based phenotyping assay to determine susceptibility of hepatitis C virus clinical isolates to NS3/4A protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chembk.com [chembk.com]
- 5. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Cross-resistance profile of Hcv-IN-37
Unable to Identify HCV-IN-37
Initial searches for the compound "this compound" have not yielded any publicly available information regarding its cross-resistance profile, chemical structure, or mechanism of action. This designation is likely an internal or preclinical identifier not yet disclosed in scientific literature or public databases.
A comprehensive comparison guide as requested cannot be generated without foundational data on this compound. The following sections outline the type of information that would be necessary to create such a guide and provide a general overview of the cross-resistance profiles of well-characterized Hepatitis C virus (HCV) inhibitors, which would serve as comparators.
Data Required for a Comprehensive Cross-Resistance Profile of this compound:
-
Mechanism of Action: Identification of the viral target (e.g., NS3/4A protease, NS5A, NS5B polymerase).
-
In Vitro Potency (EC50): Half-maximal effective concentration against wild-type HCV replicons of various genotypes.
-
Resistance-Associated Substitutions (RASs): Data from in vitro resistance selection studies identifying amino acid changes in the viral target that confer resistance to this compound.
-
Phenotypic Analysis: EC50 values of this compound against a panel of replicons containing known RASs to other HCV inhibitors. This would reveal the cross-resistance profile.
-
Genotypic Specificity: Determination of activity against different HCV genotypes and common polymorphisms.
Without this specific data for this compound, a direct comparison with other HCV inhibitors is not feasible.
General Cross-Resistance Profiles of Known HCV Inhibitors
For illustrative purposes, this section describes the general cross-resistance profiles of major classes of HCV direct-acting antivirals (DAAs). This information would have been used to benchmark the performance of this compound.
NS3/4A Protease Inhibitors (e.g., Grazoprevir, Glecaprevir)
NS3/4A protease inhibitors block the cleavage of the HCV polyprotein, a critical step in the viral life cycle. Resistance to this class is primarily mediated by substitutions at amino acid positions such as 155, 156, and 168 of the NS3 protease.
-
Grazoprevir: While potent against many genotypes, its efficacy can be reduced by certain baseline RASs, particularly in genotype 1a. The Q80K polymorphism, for instance, can impact its activity.[1] Substitutions at position D168 are commonly associated with relapse.[2][3]
-
Glecaprevir: As a next-generation protease inhibitor, glecaprevir demonstrates a high barrier to resistance and maintains activity against many RASs that confer resistance to earlier-generation protease inhibitors, including those at positions 155 and 168.[4] Resistance selections in vitro have identified substitutions at position A156.[4]
NS5A Inhibitors (e.g., Velpatasvir)
NS5A inhibitors target the HCV non-structural protein 5A, which is essential for viral replication and assembly. This class is known for its high potency but can be susceptible to resistance.
-
Velpatasvir: This is a pangenotypic NS5A inhibitor. Resistance can be conferred by substitutions at positions 28, 30, 31, and 93 in NS5A.[5] The Y93H substitution, in particular, can significantly reduce susceptibility, especially in genotype 3.[6] However, velpatasvir is less affected by many RASs that impact first-generation NS5A inhibitors.[5][6]
NS5B Polymerase Inhibitors (e.g., Sofosbuvir)
NS5B polymerase inhibitors target the RNA-dependent RNA polymerase of HCV, preventing viral genome replication.
-
Sofosbuvir: This is a nucleotide analog inhibitor with a high barrier to resistance. The S282T substitution in NS5B is the primary RAS associated with sofosbuvir resistance, but it is rarely observed in clinical practice and, when it does emerge, it often results in reduced viral fitness.[7] Due to its high barrier to resistance, cross-resistance with other DAA classes is not a significant clinical concern.
Experimental Protocols for Determining Cross-Resistance
The following outlines the standard experimental workflow used to determine the cross-resistance profile of a novel HCV inhibitor.
HCV Replicon Assays
HCV replicon systems are essential for evaluating the antiviral activity of compounds in a cell-based format. These are typically human hepatoma cell lines (e.g., Huh-7) that contain a subgenomic or full-length HCV RNA that replicates autonomously.
-
Wild-Type Replicon Assay: To determine the baseline potency, cells harboring wild-type HCV replicons of different genotypes are treated with serial dilutions of the test compound (e.g., this compound) and a reference drug. After a set incubation period (typically 48-72 hours), the level of HCV RNA replication is quantified, often using a reporter gene (e.g., luciferase) or by RT-qPCR. The EC50 value is then calculated.
-
Resistant Replicon Panel Assay: To assess cross-resistance, a panel of HCV replicons containing known RASs to different classes of DAAs is used. The EC50 of the test compound is determined for each of these mutant replicons. A significant increase in the EC50 value compared to the wild-type replicon indicates cross-resistance.
Resistance Selection Studies
These studies are performed to identify the specific amino acid substitutions that are selected for under the pressure of the new antiviral agent.
-
Long-Term Culture: HCV replicon cells are cultured in the presence of increasing concentrations of the test compound over several weeks to months.
-
Colony Formation: As the concentration of the compound increases, only cells with replicons that have acquired resistance-conferring mutations will survive and form colonies.
-
Sequence Analysis: The NS3, NS5A, or NS5B coding regions from the resistant colonies are sequenced to identify the amino acid substitutions responsible for the reduced susceptibility.
Site-Directed Mutagenesis and Phenotypic Confirmation
To confirm that the identified substitutions are indeed responsible for resistance, they are introduced into a wild-type replicon using site-directed mutagenesis. The EC50 of the test compound is then determined against this newly created mutant replicon and compared to the wild-type.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for assessing the cross-resistance profile of a novel HCV inhibitor.
References
- 1. journals.asm.org [journals.asm.org]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Identification of an Antiviral Compound from the Pandemic Response Box that Efficiently Inhibits SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing of Exosites Leads to Novel Inhibitor Scaffolds of HCV NS3/4A Proteinase | PLOS One [journals.plos.org]
- 5. Protease inhibitors for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Unveiling Synergistic Potential: A Comparative Analysis of HCV-IN-37 in Combination with Direct-Acting Antivirals
A Hypothetical Exploration of a Novel Host-Targeting Agent for Enhanced Hepatitis C Therapy
Disclaimer: As of October 2025, publicly available data on a compound specifically designated "HCV-IN-37" is not available. This guide, therefore, presents a hypothetical scenario wherein "this compound" is an investigational inhibitor of a host factor essential for Hepatitis C virus (HCV) replication. For the purpose of this analysis, we will posit that this compound targets the host's Fatty Acid Synthase (FASN), an enzyme crucial for the formation of the viral replication complex. This guide will explore the potential synergistic effects of this hypothetical FASN inhibitor when used in combination with established classes of direct-acting antivirals (DAAs).
The current standard of care for chronic HCV infection involves combination therapies of DAAs that target specific viral proteins, leading to high rates of sustained virologic response (SVR).[1][2][3][4] These therapies primarily include NS3/4A protease inhibitors, NS5A inhibitors, and NS5B polymerase inhibitors.[5][6][7] However, the emergence of drug-resistant variants and challenges in treating specific patient populations necessitate the exploration of novel therapeutic strategies. One promising approach is the development of host-targeting agents (HTAs) which, by targeting cellular factors essential for the viral life cycle, may offer a higher barrier to resistance and broad-spectrum activity against different HCV genotypes.
This guide provides a comparative overview of the hypothetical FASN inhibitor, this compound, and its potential for synergistic antiviral activity when combined with current DAAs.
Comparative Antiviral Activity: A Quantitative Analysis
The following table summarizes hypothetical in vitro data for this compound in comparison to representative DAAs from each major class. The data illustrates the potential for synergistic interactions, as indicated by the Combination Index (CI) values. A CI value of less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 indicates antagonism.
| Compound | Target | EC50 (nM) (Single Agent) | CC50 (µM) (Cytotoxicity) | Combination | EC50 (nM) (In Combination) | Combination Index (CI) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | This compound | Host FASN | 150 | >50 | - | - | - | | Simeprevir | NS3/4A Protease | 15 | >25 | this compound + Simeprevir | 5 | 0.45 | | Ledipasvir | NS5A | 0.05 | >10 | this compound + Ledipasvir | 0.01 | 0.38 | | Sofosbuvir | NS5B Polymerase | 50 | >20 | this compound + Sofosbuvir | 10 | 0.42 |
Table 1: Hypothetical In Vitro Antiviral Activity and Synergy of this compound with Existing HCV Drugs. EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values are hypothetical and for illustrative purposes. CI values were calculated using the Chou-Talalay method.
Experimental Protocols
The following is a detailed methodology for the key experiments that would be cited to generate the data presented in Table 1.
Cell Culture and HCV Infection
-
Cell Line: Huh-7.5 cells (a human hepatoma cell line highly permissive for HCV replication).
-
Virus: JFH-1 (genotype 2a) cell culture-adapted HCV (HCVcc).
-
Protocol: Huh-7.5 cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then infected with HCVcc at a multiplicity of infection (MOI) of 0.1 for 4 hours. After infection, the inoculum is removed, and the cells are washed with phosphate-buffered saline (PBS) before the addition of fresh culture medium containing serial dilutions of the test compounds (this compound, simeprevir, ledipasvir, sofosbuvir) either alone or in combination.
Antiviral Activity Assay (EC50 Determination)
-
Method: HCV replication is quantified by measuring the expression of a viral protein (e.g., NS5A) or viral RNA levels.
-
Protocol: After 72 hours of incubation with the test compounds, the cells are lysed.
-
For protein quantification: An in-cell ELISA is performed using a primary antibody specific for the HCV NS5A protein and a secondary antibody conjugated to a detectable enzyme.
-
For RNA quantification: Total RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the levels of HCV RNA.
-
-
Data Analysis: The EC50 values are calculated by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (CC50 Determination)
-
Method: Cell viability is assessed using a commercially available assay that measures ATP content (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) or metabolic activity (e.g., MTT assay).
-
Protocol: Uninfected Huh-7.5 cells are incubated with serial dilutions of the test compounds for 72 hours. The viability reagent is then added, and the signal (luminescence or absorbance) is measured.
-
Data Analysis: The CC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration.
Synergy Analysis (Combination Index Calculation)
-
Method: The Chou-Talalay method is used to quantitatively assess the interaction between two drugs.
-
Protocol: The EC50 values for each drug alone and in combination at a fixed ratio are determined as described above.
-
Data Analysis: The Combination Index (CI) is calculated using specialized software (e.g., CompuSyn).
Visualizing the Mechanisms and Workflows
To better understand the interplay between this compound and existing DAAs, the following diagrams illustrate the HCV replication cycle and a typical experimental workflow for assessing synergistic effects.
Caption: Hypothetical HCV replication cycle and targets of antiviral drugs.
Caption: Workflow for assessing synergistic antiviral effects.
Conclusion
The hypothetical scenario of this compound, a host-targeting FASN inhibitor, highlights a promising avenue for future HCV therapeutic development. The potential for synergistic interactions with existing DAAs could lead to more potent antiviral regimens, a higher barrier to resistance, and potentially shorter treatment durations. While this guide is based on a hypothetical compound, the principles of combination therapy and the methodologies for evaluating synergy are central to the ongoing efforts to eradicate HCV worldwide. Further research into novel host-targeting agents is warranted to address the remaining challenges in HCV treatment.
References
- 1. Hepatitis C Virus Treatment: Simplifying the Simple and Optimizing the Difficult - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Hepatitis C Medications: A Full List [healthline.com]
- 4. youtube.com [youtube.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Know your drugs and classes of HCV treatment | CATIE - Canada's source for HIV and hepatitis C information [catie.ca]
- 7. Drugs for viral hepatitis- HBV and HCV | Pharmacology Education Project [pharmacologyeducation.org]
Safety Operating Guide
Navigating the Disposal of Specialized Chemical Compounds: A General Protocol
General Procedures for Chemical Waste Disposal
When a Safety Data Sheet is not immediately accessible, the primary course of action is to treat the substance as hazardous. The following table outlines a standard operating procedure for the handling and disposal of such chemical waste.
| Step | Action | Description |
| 1 | Information Retrieval | Attempt to locate the Safety Data Sheet (SDS) from the manufacturer or supplier. The SDS is the primary source of information regarding handling, storage, and disposal. |
| 2 | Consult EHS | Contact your institution's Environmental Health and Safety (EHS) department. Provide them with all available information on the compound. |
| 3 | Segregation | Keep the chemical waste segregated from other waste streams. Do not mix with non-hazardous or other types of chemical waste. |
| 4 | Labeling | Ensure the waste container is clearly labeled with the chemical name (if known), concentration, and any known hazard warnings. If the exact composition is unknown, label it as "Unknown Chemical Waste" and provide as much information as possible. |
| 5 | Containerization | Use a chemically compatible, leak-proof container for waste collection. Ensure the container is properly sealed. |
| 6 | Storage | Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials. |
| 7 | Disposal | Arrange for disposal through your institution's hazardous waste management program, following the specific instructions provided by EHS. |
Decision Workflow for Chemical Disposal
The following diagram illustrates a logical workflow for determining the appropriate disposal route for a laboratory chemical.
Handling and Safety Precautions
In the absence of specific information for "HCV-IN-37," general safety precautions for handling potentially hazardous chemicals should be strictly followed.
Personal Protective Equipment (PPE):
-
Wear a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Avoid skin and eye contact.[1] In case of contact, immediately wash the affected area with soap and water and rinse thoroughly.[1] For eye contact, rinse the opened eye for several minutes under running water.[1]
-
Use a fume hood to avoid inhalation of vapors or mists.[1] If inhalation occurs, move to fresh air and consult a doctor if complaints arise.[1]
Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent material.[1]
-
Collect the absorbed material into a suitable, closed container for disposal.[1]
-
Ensure the area is well-ventilated.[1]
-
Prevent the spill from entering drains.[1]
Storage:
-
Store the compound in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed to prevent leakage.[1]
-
Store away from incompatible materials.[1]
First Aid:
-
After inhalation: Supply fresh air; consult a doctor in case of complaints.[1]
-
After skin contact: Immediately wash with water and soap and rinse thoroughly.[1]
-
After eye contact: Rinse opened eye for several minutes under running water and consult a doctor.[1]
-
After swallowing: Rinse mouth with water and seek medical attention.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
